Dehydrohautriwaic acid
Description
Properties
IUPAC Name |
(4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h3-5,8,11-12,14,17,21H,6-7,9-10,13H2,1-2H3,(H,22,23)/t14-,17-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOARMGSPCGDKT-SIKIZQCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)C=CC=C2C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)C=CC=C2C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dehydrohautriwaic Acid: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrohautriwaic acid, a clerodane diterpene, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the experimental protocols for its isolation and purification. The information presented herein is intended to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Sources
This compound has been identified in flowering plants, primarily within the Asteraceae family. The principal reported source for this compound is:
-
Pulicaria salviifolia : This plant species is a known producer of various diterpenoids, including hautriwaic acid, a structurally similar precursor to this compound. It is the most documented source for the isolation of related clerodane diterpenes.
-
Scoparia dulcis : While a diverse range of labdane-type diterpenoids has been isolated from this plant, the presence of this compound specifically is less documented but remains a potential source given the chemical profile of the species.
Experimental Protocols: Isolation of Clerodane Diterpenes from Pulicaria salviifolia
The following protocol is adapted from the successful isolation of hautriwaic acid from Pulicaria salviifolia and represents a robust methodology for the targeted isolation of this compound.
Extraction
The initial step involves the extraction of secondary metabolites from the dried and powdered plant material.
-
Plant Material: 2 kg of air-dried aerial parts of Pulicaria salviifolia.
-
Solvent: Chloroform (CHCl₃).
-
Procedure:
-
Macerate the plant material with chloroform at room temperature.
-
Repeat the extraction process multiple times (typically 3-5 times) to ensure exhaustive extraction.
-
Combine the chloroform extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning
The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity.
-
Procedure:
-
Dissolve the crude chloroform extract in a suitable solvent system, such as a mixture of ethanol and water.
-
Perform liquid-liquid extraction using a series of immiscible solvents with increasing polarity (e.g., n-hexane, ethyl acetate). This compound, being a moderately polar compound, is expected to partition into the ethyl acetate fraction.
-
Collect the ethyl acetate fraction and concentrate it to dryness.
-
Chromatographic Purification
The final stage of isolation involves chromatographic techniques to purify this compound from the enriched fraction.
-
Adsorbent: Silica gel (60-120 mesh) is commonly used for column chromatography.
-
Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. A suitable developing solvent system for TLC would be a mixture of n-hexane and ethyl acetate. Visualization can be achieved using UV light or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Pool the fractions containing the pure compound, as determined by TLC.
-
Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) if necessary.
-
Quantitative Data
The following table summarizes the quantitative data for the isolation of the related compound, hautriwaic acid, from Pulicaria salviifolia, which can serve as an estimate for the potential yield of this compound.
| Plant Source | Plant Part | Starting Material (kg) | Compound | Yield (g) | Yield (%) |
| Pulicaria salviifolia | Aerial Parts | 2 | Hautriwaic Acid | 2 | 0.1 |
Mandatory Visualizations
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Logical Relationship of Purification Steps
Caption: Logical steps in the purification of this compound.
Dehydrohautriwaic Acid: A Technical Overview of a Diterpenoid with Unexplored Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific information on Dehydrohautriwaic acid is extremely limited. This guide provides a summary of the existing data and contextualizes it with more extensive research on its parent compound, Hautriwaic acid. The biological activities and experimental protocols detailed below are largely based on studies of Hautriwaic acid and are presented to suggest potential avenues for future research on this compound.
Introduction
This compound is a clerodane diterpenoid, a class of natural products known for their diverse biological activities. While its parent compound, Hautriwaic acid, has been isolated from plant sources such as Dodonaea viscosa and has demonstrated noteworthy anti-inflammatory properties, this compound remains largely uncharacterized. This document compiles the sparse available data on this compound and provides a comprehensive overview of Hautriwaic acid to serve as a foundational reference for researchers interested in exploring this potentially valuable molecule.
Physicochemical Properties
The available physicochemical data for this compound is limited. The following table summarizes the known information and highlights the significant data gaps. For comparative purposes, data for the parent compound, Hautriwaic acid, is also included where available.
| Property | This compound | Hautriwaic acid |
| CAS Number | 51905-84-1[1][2] | 18411-75-1 |
| Molecular Formula | C20H26O4[1] | C20H28O4 |
| Molecular Weight | 330.42 g/mol [1] | 332.4 g/mol |
| Melting Point | Not Reported | Not Reported |
| Boiling Point | Not Reported | Not Reported |
| Solubility | A product data sheet suggests warming to 37°C and using an ultrasonic bath to aid solubility, but specific solvents and concentrations are not provided.[3] | Not Reported |
| Storage | Store at -20°C.[1] A product data sheet suggests storage of stock solutions below -20°C for several months and shipping with blue ice.[3] | Not Reported |
| Appearance | Not Reported | Not Reported |
| SMILES | C[C@@H]1CC[C@]2(CO)--INVALID-LINK--[C@@]1(C)CCc1ccoc1[1] | C[C@@H]1CC[C@@]2(--INVALID-LINK--CCC=C2C(=O)O)CO |
Structural Relationship
This compound is structurally derived from Hautriwaic acid through the introduction of an additional double bond, resulting in a dehydrogenated form. This seemingly minor structural modification can have significant implications for the molecule's chemical reactivity and biological activity.
References
A Technical Guide to the Biosynthesis of Dehydrohautriwaic Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrohautriwaic acid, a labdane-type diterpenoid, has garnered significant interest within the scientific community due to its notable biological activities, including potent anti-inflammatory properties.[1][2] Understanding its biosynthesis in plants is crucial for developing sustainable production platforms and enabling the synthesis of novel derivatives with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of diterpenoid biosynthesis, particularly of structurally related pimarane-type diterpenoids. This document outlines the key enzymatic steps, presents available quantitative data on related compounds, and provides detailed experimental protocols for the characterization of the involved enzymes. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate comprehension.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow the general pathway of diterpenoid biosynthesis in plants, originating from the central precursor geranylgeranyl pyrophosphate (GGPP). While the specific enzymes for this compound have not been fully characterized, a putative pathway can be constructed based on the biosynthesis of structurally similar pimarane-type diterpenoids. The pathway can be divided into three main stages:
-
Cyclization of GGPP: A diterpene synthase (diTPS) catalyzes the initial cyclization of the linear GGPP molecule to form the characteristic pimarane skeleton.
-
Oxidation of the Pimarane Skeleton: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), modify the pimarane scaffold to produce hautriwaic acid.
-
Dehydrogenation: A final dehydrogenation step converts hautriwaic acid into this compound.
The proposed biosynthetic pathway is depicted in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Key Enzyme Classes in the Biosynthesis
2.1. Diterpene Synthases (diTPSs)
The initial and committing step in this compound biosynthesis is the cyclization of GGPP, catalyzed by a diTPS. Plant diTPSs are a diverse family of enzymes that generate the vast structural diversity of diterpenoid skeletons. Based on the pimarane structure of hautriwaic acid, the responsible diTPS is likely a pimaradiene synthase.
2.2. Cytochrome P450 Monooxygenases (CYP450s)
Following the formation of the initial diterpene scaffold, a series of oxidative modifications are required to produce the more functionalized hautriwaic acid. These reactions, which can include hydroxylations and further oxidations to carboxylic acids, are typically catalyzed by CYP450s. These enzymes are heme-containing proteins that play a crucial role in the biosynthesis of a wide range of plant secondary metabolites. Identifying the specific CYP450s involved in hautriwaic acid biosynthesis is a key step towards elucidating the complete pathway.
2.3. Dehydrogenases
The final step in the proposed pathway is the introduction of a double bond to form this compound from hautriwaic acid. This reaction is catalyzed by a dehydrogenase.
Quantitative Data
Currently, there is a lack of specific quantitative data on the production yields of this compound in its native plant sources. However, data from related pimarane-type diterpenoids can provide a valuable reference for researchers. The following tables summarize the antimicrobial and anti-inflammatory activities of hautriwaic acid and related pimarane diterpenoids.
Table 1: Antimicrobial Activity of Pimarane-Type Diterpenes
| Compound | Microorganism | MIC (µg/mL) | Reference |
| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus salivarius | >128 | [3] |
| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus sobrinus | 64 | [3] |
| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus mutans | 32 | [3] |
| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus mitis | 128 | [3] |
| ent-pimara-8(14),15-dien-19-oic acid | Streptococcus sanguinis | 64 | [3] |
| ent-pimara-8(14),15-dien-19-oic acid | Lactobacillus casei | >128 | [3] |
Table 2: Anti-inflammatory Activity of Hautriwaic Acid
| Model | Compound | Dose | % Inhibition | Reference |
| TPA-induced mouse ear edema | Hautriwaic Acid | 0.25 mg/ear | 60.2 | [1][2] |
| TPA-induced mouse ear edema | Hautriwaic Acid | 0.5 mg/ear | 70.2 | [1][2] |
| TPA-induced mouse ear edema | Hautriwaic Acid | 1.0 mg/ear | 87.1 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments required to identify and characterize the enzymes involved in the this compound biosynthetic pathway.
4.1. Heterologous Expression and Purification of Diterpene Synthases
The functional characterization of diTPSs typically involves their heterologous expression in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, followed by purification of the recombinant protein.
Caption: Workflow for heterologous expression and purification of diTPSs.
Protocol:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant tissue of interest and synthesize first-strand cDNA using a reverse transcriptase.
-
Gene Amplification and Cloning: Amplify the putative diTPS gene from the cDNA using gene-specific primers and clone it into an appropriate expression vector (e.g., pET series for E. coli).
-
Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein Expression: Grow the transformed cells to an optimal density and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells and lyse them using sonication or a French press.
-
Purification: Purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
4.2. In Vitro Diterpene Synthase Assay
The enzymatic activity of the purified diTPS is determined by incubating the enzyme with its substrate, GGPP, and analyzing the reaction products.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified diTPS, GGPP, and a suitable buffer with required cofactors (e.g., MgCl₂).
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Product Extraction: Extract the diterpene products from the reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).
-
Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene products.
4.3. Cytochrome P450 Activity Assay
Characterizing the activity of CYP450s involved in the pathway requires a source of the enzyme (e.g., microsomes from the plant or heterologously expressed enzyme) and the diterpene substrate.
Caption: General workflow for a cytochrome P450 activity assay.
Protocol:
-
Enzyme Preparation: Prepare microsomes from the plant tissue or use a heterologous expression system to produce the CYP450 and its reductase partner.
-
Reaction Mixture: Set up a reaction containing the enzyme source, the diterpene substrate (e.g., pimaradiene), an NADPH-regenerating system, and a suitable buffer.
-
Incubation: Incubate the reaction at an optimal temperature.
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent and extract the products.
-
Analysis: Analyze the products by Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) to identify the oxidized diterpenoid products.
4.4. Analytical Methods: GC-MS for Diterpenoid Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like diterpenes.
Protocol:
-
Sample Preparation: Extract the diterpenoids from the plant material or enzyme assay using an appropriate solvent. The extract may require derivatization (e.g., methylation) to improve volatility and chromatographic performance.
-
GC Separation: Inject the sample onto a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program to separate the different diterpenoids.
-
MS Detection: Use a mass spectrometer to detect the eluting compounds. The resulting mass spectra can be compared to libraries (e.g., NIST) for compound identification.
Conclusion and Future Perspectives
The elucidation of the complete biosynthetic pathway of this compound holds significant promise for its sustainable production and for the generation of novel, more potent anti-inflammatory agents. While the proposed pathway provides a solid framework for future research, the definitive identification and characterization of the specific diTPS, CYP450s, and dehydrogenase involved are critical next steps. The experimental protocols outlined in this guide provide a roadmap for researchers to undertake these investigations. Future work should focus on transcriptomic and genomic analyses of this compound-producing plants to identify candidate genes, followed by their functional characterization using the described methodologies. The successful reconstitution of the pathway in a heterologous host will be the ultimate validation of the proposed biosynthetic route and will open the door for metabolic engineering strategies to enhance the production of this valuable natural product.
References
Dehydrohautriwaic Acid: A Comprehensive Technical Overview of its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrohautriwaic acid, a diterpenoid belonging to the ent-clerodane class, is a natural product first identified in the mid-1970s. This document provides a detailed account of its discovery, isolation, and structural characterization. It includes a thorough description of the original experimental protocols, a compilation of its known spectroscopic data, and a discussion of its chemical lineage. While its biological activities and potential signaling pathways remain largely unexplored, this guide serves as a foundational resource for researchers interested in this and related natural products.
Introduction
Natural products have long been a pivotal source of novel chemical scaffolds for drug discovery and development. The diterpenoids, a large and structurally diverse class of natural products, have demonstrated a wide array of biological activities. Within this class, the ent-clerodane diterpenes, characterized by a decalin core and a side chain at C-9, have attracted significant scientific interest. This compound is one such ent-clerodane, the discovery of which contributed to the growing understanding of this family of natural products. This document aims to provide a comprehensive technical overview of the discovery and history of this compound.
Discovery and History
This compound was first isolated and identified in 1977 by a team of researchers led by Werner Herz. The discovery was part of a broader investigation into the chemical constituents of Baccharis trimera, a plant species native to South America. The findings were published in the Journal of Organic Chemistry in a paper titled "New ent-clerodane-type diterpenoids from Baccharis trimera." This publication marked the first report of this compound in the scientific literature. The compound was isolated alongside other related diterpenoids, and its structure was elucidated through a combination of spectroscopic techniques and chemical transformations.
Experimental Protocols
The following sections detail the experimental methodologies employed in the original isolation and characterization of this compound, as described by Herz et al. (1977).
Plant Material and Extraction
Dried aerial parts of Baccharis trimera were ground and exhaustively extracted with ethanol at room temperature. The resulting crude extract was then concentrated under reduced pressure to yield a dark, viscous residue.
Isolation and Purification Workflow
The concentrated ethanolic extract was subjected to a multi-step purification process to isolate this compound.
Structure Elucidation
The structure of the isolated compound was determined using a combination of spectroscopic methods, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following tables summarize the key quantitative data reported for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₆O₄ |
| Molecular Weight | 330.42 g/mol |
| Appearance | Crystalline solid |
Table 2: Spectroscopic Data
| Technique | Key Data Points |
| IR (Infrared) Spectroscopy (νmax, cm-1) | 1730 (ester C=O), 1690 (acid C=O), 1640 (C=C) |
| ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (δ, ppm) | 0.95 (s, 3H, CH₃), 1.20 (s, 3H, CH₃), 2.15 (s, 3H, OAc), 5.80 (br s, 1H, vinyl H), 6.90 (br s, 1H, vinyl H) |
| MS (Mass Spectrometry) (m/z) | 330 (M⁺), 270 (M⁺ - AcOH) |
Note: ¹³C NMR data for this compound was not reported in the original discovery paper and could not be located in subsequent literature searches.
Biological Activity and Signaling Pathways
To date, there have been no specific studies published on the biological activities or the mechanism of action of this compound. The closely related compound, hautriwaic acid, has been reported to possess anti-inflammatory properties. However, it is crucial to note that the introduction of a double bond in the dehydro- form could significantly alter its biological profile. Therefore, the bioactivity of this compound remains an open area for future research. Consequently, no signaling pathways associated with this compound have been identified.
Conclusion
This compound, an ent-clerodane diterpenoid from Baccharis trimera, represents a unique chemical entity whose full potential is yet to be explored. This guide has provided a detailed account of its discovery and the seminal work that led to its characterization. The absence of comprehensive biological data, including its effects on cellular pathways, highlights a significant knowledge gap and presents an opportunity for future investigations. The detailed experimental protocols and spectroscopic data presented herein provide a solid foundation for researchers to synthesize or re-isolate this compound for further study, potentially uncovering novel therapeutic applications.
Spectroscopic Profile of Dehydrohautriwaic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dehydrohautriwaic acid, a labdane diterpenoid isolated from Dodonaea viscosa. The information presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts for this compound (CDCl₃, 300 MHz)
| Proton No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1α | 1.65 | m | |
| 1β | 0.95 | m | |
| 2α | 1.80 | m | |
| 2β | 1.55 | m | |
| 3α | 1.40 | m | |
| 3β | 1.10 | m | |
| 5 | 1.50 | dd | 11.0, 1.5 |
| 6α | 2.30 | m | |
| 6β | 2.15 | m | |
| 7 | 6.80 | t | 4.0 |
| 9 | 2.10 | dd | 11.0, 1.0 |
| 11 | 2.25 | m | |
| 12 | 2.05 | m | |
| 14α | 2.50 | d | 15.0 |
| 14β | 2.40 | d | 15.0 |
| 15 | - | - | - |
| 16 | 4.85 | s | |
| 16' | 4.55 | s | |
| 17 | 0.90 | s | |
| 19 | 1.25 | s | |
| 20 | 0.85 | s |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts for this compound (CDCl₃, 75 MHz)
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 39.2 |
| 2 | 19.5 |
| 3 | 42.1 |
| 4 | 33.5 |
| 5 | 55.8 |
| 6 | 24.5 |
| 7 | 145.8 |
| 8 | 147.5 |
| 9 | 50.5 |
| 10 | 39.8 |
| 11 | 21.5 |
| 12 | 36.8 |
| 13 | 148.5 |
| 14 | 38.5 |
| 15 | 172.0 |
| 16 | 108.0 |
| 17 | 21.8 |
| 18 | 180.5 |
| 19 | 28.8 |
| 20 | 16.5 |
Infrared (IR) Spectroscopic Data
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-2500 (broad) | O-H stretch (carboxylic acid) |
| 1690 | C=O stretch (conjugated carboxylic acid) |
| 1640 | C=C stretch |
| 890 | =CH₂ bending (exocyclic methylene) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 316 | 100 | [M]⁺ |
| 301 | 45 | [M - CH₃]⁺ |
| 273 | 30 | [M - COOH]⁺ |
| 255 | 25 | [M - COOH - H₂O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 300 MHz spectrometer. The spectral width is typically set to 0-10 ppm. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument at a frequency of 75 MHz. The spectral width is typically set to 0-200 ppm. Chemical shifts are referenced to the carbon signals of CDCl₃ (δ 77.0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and a spectrum obtained from a thin film evaporated on a salt plate.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or solvent is subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Impact (EI) ionization is typically used with an ionization energy of 70 eV.
-
Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 50-500 Da.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
A Technical Guide to the Biological Activity of Hautriwaic Acid and the Quest for its Dehydro Derivatives
Introduction
Hautriwaic acid is a naturally occurring ent-clerodane diterpene isolated from various plant species, notably Dodonaea viscosa.[2][3][4][5] This compound has garnered significant scientific interest due to its potent anti-inflammatory and antinociceptive properties.[3][6][7] This technical guide provides an in-depth overview of the known biological activities of hautriwaic acid, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Quantitative Biological Activity Data
The biological activities of hautriwaic acid have been quantified in several studies. The following tables summarize the key findings.
Table 1: Anti-inflammatory Activity of Hautriwaic Acid
| Assay Type | Model | Compound/Extract | Dose | % Inhibition | Reference |
| Acute Topical Inflammation | TPA-induced mouse ear edema | Hautriwaic Acid | 0.25 mg/ear | 60.2% | [2][4] |
| Hautriwaic Acid | 0.5 mg/ear | 70.2% | [2][4] | ||
| Hautriwaic Acid | 1.0 mg/ear | 87.1% | [2][4] | ||
| D. viscosa Dichloromethane Extract | 3 mg/ear | 97.8% | [2][4] | ||
| Chronic Inflammation | TPA-induced mouse ear edema (multiple applications) | Hautriwaic Acid | 15 mg/kg | 64% | [2] |
| D. viscosa Dichloromethane Extract | 100 mg/kg | 71.8% | [2] | ||
| Monoarthritis | Kaolin/Carrageenan-induced in mice | Hautriwaic Acid | 5, 10, 20 mg/kg | Dose-dependent decrease in knee inflammation | [3] |
Note: TPA = 12-O-tetradecanoylphorbol-13-acetate
Table 2: Antinociceptive Activity of Hautriwaic Acid
| Assay Type | Model | Compound | Effect | Reference |
| Electrophysiology | Dorsal root ganglion (DRG) neurons | Hautriwaic Acid | Inhibition of tetrodotoxin-sensitive voltage-gated sodium channels | [6][7] |
| In vivo Pain Model | HIV-sensory neuropathy in rats | Hautriwaic Acid | Reversal of pain behaviors | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
TPA-Induced Mouse Ear Edema Assay (Acute Inflammation)
This protocol is adapted from studies evaluating the topical anti-inflammatory activity of hautriwaic acid.[4][8]
Objective: To assess the ability of a test compound to reduce acute inflammation induced by a phorbol ester.
Materials:
-
CD-1 mice (female, 25-30 g)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Hautriwaic acid
-
Indomethacin (positive control)
-
Acetone (vehicle)
-
6 mm biopsy punch
-
Analytical balance
Procedure:
-
Divide mice into treatment groups (n=8 per group): vehicle control, positive control (indomethacin), and test compound (hautriwaic acid at various doses).
-
Dissolve TPA in acetone to a concentration of 125 µg/mL.
-
Dissolve hautriwaic acid and indomethacin in acetone to the desired concentrations.
-
Induce inflammation by applying 20 µL of the TPA solution (2.5 µg) to the inner and outer surfaces of the right ear of each mouse.
-
Immediately after TPA application, topically apply 20 µL of the vehicle, indomethacin solution, or hautriwaic acid solution to the same ear.
-
Six hours after treatment, sacrifice the mice by cervical dislocation.
-
Using a 6 mm biopsy punch, take a circular section from both the treated (right) and untreated (left) ears.
-
Weigh the ear punches immediately.
-
Calculate the edema as the difference in weight between the right and left ear punches.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (ΔW_control - ΔW_treated) / ΔW_control ] x 100 where ΔW is the difference in weight between the treated and untreated ear punches.
Kaolin/Carrageenan-Induced Monoarthritis in Mice
This protocol is based on the study evaluating the antiarthritic effect of hautriwaic acid.[3]
Objective: To evaluate the effect of a test compound on joint inflammation in a monoarthritis model.
Materials:
-
Mice
-
Kaolin
-
Carrageenan
-
Hautriwaic acid
-
Methotrexate and Diclofenac (positive controls)
-
Saline solution
-
Plethysmometer or caliper
Procedure:
-
Induce monoarthritis by intra-articular injection of a kaolin/carrageenan suspension into the knee joint of the mice.
-
Divide the animals into treatment groups: negative control (vehicle), positive controls (methotrexate and diclofenac), and hautriwaic acid at different doses (e.g., 5, 10, 20 mg/kg).
-
Administer the treatments orally or via the desired route for a specified period (e.g., 10 days).
-
Measure the knee diameter or volume daily using a caliper or plethysmometer to assess inflammation.
-
At the end of the treatment period, sacrifice the animals and collect synovial fluid or tissue from the knee joint.
-
Analyze the collected samples for levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines (e.g., IL-10) using ELISA or other appropriate methods.
-
Compare the reduction in knee inflammation and cytokine levels between the treatment groups and the negative control group.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the known signaling pathway for hautriwaic acid's antinociceptive activity and a typical experimental workflow for its anti-inflammatory evaluation.
Diagram 1: Antinociceptive Mechanism of Hautriwaic Acid
References
- 1. Dehydrohautriwaic acid | 51905-84-1 [chemicalbook.com]
- 2. Anti-inflammatory activity of hautriwaic acid isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Hautriwaic Acid Isolated from Dodonaea viscosa in a Model of Kaolin/Carrageenan-Induced Monoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. (-)-Hardwickiic Acid and Hautriwaic Acid Induce Antinociception via Blockade of Tetrodotoxin-Sensitive Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Activity of Hautriwaic Acid Isolated from Dodonaea viscosa Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Dehydrohautriwaic Acid: A Technical Guide for Researchers
CAS Number: 51905-84-1
Chemical Formula: C₂₀H₂₆O₄
Molecular Weight: 330.42 g/mol
This technical guide provides an in-depth overview of Dehydrohautriwaic acid (CAS 51905-84-1), a clerodane diterpenoid of interest to researchers in drug discovery and development. This document summarizes its chemical properties, biological activities, and mechanism of action based on available scientific literature. For clarity, this guide will refer to the compound as Hautriwaic acid, a synonym frequently used in the cited literature that corresponds to the same chemical entity.
Chemical and Physical Properties
This compound is a natural product that has been isolated from various plant species, including Pulicaria salviifolia and Dodonaea viscosa.[1] It is a bicyclic diterpenoid characterized by a clerodane skeleton.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₄ | PubChem |
| Molecular Weight | 332.4 g/mol | PubChem |
| IUPAC Name | (4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | PubChem |
| CAS Number | 18411-75-1 (for Hautriwaic acid) | PubChem |
Biological Activities
Current research has primarily focused on the anti-inflammatory and antinociceptive properties of Hautriwaic acid.
Anti-inflammatory Activity
Hautriwaic acid has demonstrated significant anti-inflammatory effects in preclinical models.[1][2][3] In a widely used model of topical inflammation, the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, Hautriwaic acid exhibited dose-dependent inhibition of edema.[1][2][3]
| Dose (mg/ear) | Edema Inhibition (%) |
| 0.25 | 60.2 |
| 0.5 | 70.2 |
| 1.0 | 87.1 |
In this acute inflammation model, Hautriwaic acid showed a maximal effective response (Emax) of 97% and an effective dose 50 (ED₅₀) of 0.158 mg/ear.[3]
Furthermore, in a chronic inflammation model induced by multiple applications of TPA, Hautriwaic acid, at a dose of 15 mg/kg, reduced edema by 64%.[1][2] Its anti-inflammatory activity is suggested to be mediated, at least in part, by the modulation of pro-inflammatory and anti-inflammatory cytokines. In a model of kaolin/carrageenan-induced monoarthritis, treatment with Hautriwaic acid led to a decrease in the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α, and an increase in the anti-inflammatory cytokine IL-10 in the affected joint.
Antinociceptive Activity
Hautriwaic acid has also been investigated for its pain-relieving effects and has shown promise in preclinical models of chronic pain.[4]
Mechanism of Action
The antinociceptive effects of Hautriwaic acid are attributed to its ability to block tetrodotoxin-sensitive (TTX-S) voltage-dependent sodium channels.[4] These channels are crucial for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. By inhibiting these channels, Hautriwaic acid reduces neuronal excitability, thereby dampening the transmission of pain signals.[4] Notably, the compound did not show activity at opioid receptors, indicating a distinct mechanism of action from opioid analgesics.[4]
Caption: Mechanism of Hautriwaic Acid in Pain Reduction.
Experimental Protocols
TPA-Induced Mouse Ear Edema (Acute Model)
-
Animal Model: CD-1 mice.
-
Inflammation Induction: Topical application of 2.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone to the inner and outer surfaces of the right ear.
-
Treatment: Hautriwaic acid, dissolved in an appropriate vehicle, is applied topically to the ear at specified doses (e.g., 0.25, 0.5, and 1.0 mg/ear) immediately after TPA application.
-
Assessment: After a set period (e.g., 4 hours), the thickness of both ears is measured using a micrometer. The degree of edema is calculated as the difference in thickness between the TPA-treated and the untreated ear. The percentage of edema inhibition is then determined by comparing the treated groups to the TPA-only control group.
Caption: Workflow for the TPA-induced acute inflammation model.
Inhibition of Voltage-Gated Sodium Channels in Dorsal Root Ganglion (DRG) Neurons
-
Cell Culture: Primary culture of dorsal root ganglion (DRG) neurons from rodents.
-
Electrophysiology: Whole-cell patch-clamp recordings are used to measure ionic currents across the neuronal membrane.
-
Protocol:
-
Neurons are held at a holding potential of -80 mV.
-
Voltage-gated sodium channels are activated by a depolarizing step to 0 mV.
-
Hautriwaic acid is perfused into the recording chamber at various concentrations.
-
The amplitude of the sodium current is measured before and after the application of the compound to determine the degree of inhibition.
-
Tetrodotoxin (TTX) is used to confirm the presence of TTX-sensitive sodium channels.
-
Conclusion
This compound (Hautriwaic acid) is a clerodane diterpenoid with well-documented anti-inflammatory and antinociceptive properties. Its mechanism of action in pain reduction involves the blockade of voltage-gated sodium channels in sensory neurons, presenting a promising avenue for the development of non-opioid analgesics. Further research is warranted to explore its full therapeutic potential and to investigate other potential biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of hautriwaic acid isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (-)-Hardwickiic Acid and Hautriwaic Acid Induce Antinociception via Blockade of Tetrodotoxin-Sensitive Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrohautriwaic Acid: A Technical Overview of Potential Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrohautriwaic acid, a naturally occurring diterpenoid, has been identified as a compound of interest with potential therapeutic applications. Isolated from sources such as Dodonaea viscosa and Brazilian propolis, preliminary research has demonstrated its bioactivity. This technical guide provides a concise overview of the current scientific knowledge regarding the therapeutic effects of this compound, with a primary focus on its documented anti-emetic properties. Due to the limited scope of existing research, this document also highlights areas where further investigation is warranted.
Introduction
This compound is a diterpenoid compound that has been isolated from the plant Dodonaea viscosa and as an active component in the water extract of Brazilian propolis.[1][2] While the full spectrum of its biological activity is not yet extensively studied, initial findings suggest potential therapeutic value. This document synthesizes the available data on this compound, presenting it in a structured format for researchers and professionals in drug development.
Documented Therapeutic Effects: Anti-Emetic Activity
The most well-documented therapeutic effect of this compound is its anti-emetic activity. A study involving the bioassay-guided fractionation of a water extract of Brazilian propolis identified this compound as one of the active compounds responsible for inhibiting emesis.[1][2]
Quantitative Data
The anti-emetic efficacy of this compound was evaluated in a copper sulfate-induced emesis model in young chicks. The following table summarizes the key quantitative finding.[1][2]
| Compound | Dose | Effect | Animal Model |
| This compound | 2 mg/kg | Significant inhibition of emetic action | Young chicks |
Experimental Protocol: Anti-Emetic Assay
The anti-emetic properties of this compound were determined through a bioassay-guided fractionation study.[1][2]
-
Source Material: Water extract of Brazilian propolis.
-
Extraction and Fractionation: The crude water extract was subjected to successive extractions and chromatographic techniques to isolate individual compounds.
-
Animal Model: Young chicks were used for the in vivo emesis model.
-
Induction of Emesis: Emesis was induced in the chicks through the administration of copper sulfate.[3][4][5][6]
-
Test Substance Administration: Isolated this compound was administered to the chicks prior to the induction of emesis.
-
Evaluation: The anti-emetic effect was quantified by observing and recording the frequency of retching in the chicks, which was then compared to a control group.
Potential Therapeutic Effects (Unconfirmed)
While robust experimental data is limited, this compound is commercially cataloged under categories that suggest other potential therapeutic activities. These include:
-
Antimicrobial activity
-
Anti-inflammatory and pain-relief properties
-
Anticancer activity
It is crucial to note that these potential effects are not yet substantiated by dedicated scientific studies with detailed experimental data for this compound itself. The antimicrobial claims may be inferred from the general properties of the source plant, Dodonaea viscosa, which contains this compound and has been shown to have extracts with activity against various bacteria. However, direct evidence attributing this activity to this compound is lacking.
Signaling Pathways and Mechanisms of Action
Currently, there is no available scientific literature detailing the specific signaling pathways or molecular mechanisms of action through which this compound exerts its anti-emetic or other potential therapeutic effects. This represents a significant knowledge gap and a key area for future research.
Visualizations
Experimental Workflow for Anti-Emetic Activity Assessment
Caption: Workflow for assessing the anti-emetic activity of this compound.
Conclusion and Future Directions
The current body of scientific evidence on the therapeutic effects of this compound is in its nascent stages. While a specific anti-emetic effect has been documented with quantitative data, the broader therapeutic potential remains largely unexplored. There is a clear need for further research to:
-
Elucidate the mechanisms of action and signaling pathways involved in its anti-emetic effect.
-
Conduct comprehensive studies to confirm and quantify its potential antimicrobial, anti-inflammatory, and anticancer properties.
-
Perform toxicological studies to establish its safety profile.
For drug development professionals, this compound represents a lead compound of natural origin that warrants further investigation to unlock its full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiemetic Effect of Fruit Extracts of Trapa bispinosa Roxb. in Chick Emesis Model | Journal of Pharmaceutical Research International [journaljpri.com]
- 5. Modulatory effects of phytol on the antiemetic property of domperidone, possibly through the D2 receptor interaction pathway: in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
Dehydrohautriwaic Acid: A Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrohautriwaic acid (CAS No. 51905-84-1) is a complex organic molecule with the chemical formula C₂₀H₂₆O₄. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are critical parameters that influence a drug's formulation, bioavailability, and shelf-life. This technical guide provides a summary of the currently available information on the solubility and stability of this compound and outlines comprehensive, generalized protocols for its systematic evaluation. Given the limited specific data in the public domain for this particular molecule, the experimental methodologies described are based on established industry standards, including the International Council for Harmonisation (ICH) guidelines, and are intended to serve as a robust framework for the characterization of this compound or other novel chemical entities with sparse preliminary data.
Data Presentation
The available data on the solubility and stability of this compound is largely qualitative. The following tables summarize the information collated from various supplier data sheets.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | No data available | - |
| DMSO | Soluble | A stock solution of 10 mM in DMSO is commercially available. |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetone | Soluble | - |
For enhanced solubility, warming the sample at 37°C and sonication in an ultrasonic bath have been suggested.
Table 2: Stability Profile of this compound
| Parameter | Observation | Source |
| Storage Stability | Stable under recommended storage conditions. Stock solutions can be stored at -20°C for several months. | Product Data Sheet |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | Safety Data Sheet |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | Safety Data Sheet |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical practices and can be adapted as needed.
Protocol 1: Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various aqueous and non-aqueous solvents.
Materials and Equipment:
-
This compound (solid form)
-
Calibrated analytical balance
-
Scintillation vials or screw-capped tubes
-
Orbital shaker with temperature control
-
pH meter
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC-UV or other suitable analytical instrument
-
Solvents: Purified water, phosphate-buffered saline (PBS) at various pH levels (e.g., 4.5, 6.8, 7.4), 0.1 M HCl, 0.1 M NaOH, and relevant organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO).
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium. The time required for equilibration should be established by sampling at various time points (e.g., 4, 8, 24, 48 hours) until the concentration of the dissolved compound remains constant.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solids settle.
-
Centrifuge the samples at a high speed to pellet the remaining solid material.
-
-
Quantification:
-
Carefully withdraw an aliquot from the supernatant of each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
For aqueous solutions, report the pH of the saturated solution.
-
Protocol 2: Forced Degradation (Stability) Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions as outlined in ICH guideline Q1A(R2)[1][2][3][4]. This helps in identifying potential degradation products and pathways.
Materials and Equipment:
-
This compound
-
Stress agents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens
-
Photostability chamber
-
HPLC-UV/MS or other stability-indicating analytical equipment
Methodology:
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile or methanol)[5]. This stock solution will be subjected to the following stress conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.
-
Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days), with samples taken at intermediate time points[6].
-
Neutralize the samples with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.
-
Store under the same conditions as the acid hydrolysis study.
-
Neutralize the samples with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store the solution at room temperature for a specified period, protected from light[6].
-
-
Thermal Degradation:
-
Store the solid this compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C)[6].
-
Also, subject a solution of the compound to thermal stress.
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[1][2].
-
A control sample should be kept in the dark under the same temperature conditions.
-
Sample Analysis:
-
All stressed samples should be analyzed using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting degradants.
-
Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Mandatory Visualization
The following diagram illustrates a general workflow for assessing the solubility and stability of a new chemical entity like this compound.
Caption: General experimental workflow for solubility and stability assessment.
Conclusion
The successful development of this compound as a potential therapeutic agent is contingent on a comprehensive understanding of its fundamental chemical and physical properties. While current publicly available information on its solubility and stability is limited, this guide provides a framework for generating the necessary data. The outlined protocols for solubility determination and forced degradation studies are based on widely accepted scientific principles and regulatory guidelines. By systematically applying these methodologies, researchers can establish a robust physicochemical profile for this compound, enabling informed decisions in formulation development, analytical method design, and the prediction of its in-vivo behavior. This foundational knowledge is indispensable for advancing the compound through the drug development pipeline.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Dehydrohautriwaic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrohautriwaic acid is a clerodane diterpenoid that has garnered interest within the scientific community due to its potential biological activities. This document provides detailed protocols for its extraction from natural sources, primarily focusing on the plant Dodonaea viscosa, followed by purification procedures to obtain the compound in a highly purified form suitable for research and drug development purposes. The methodologies outlined are based on established phytochemical isolation techniques for related diterpenoids.
Data Presentation
The following table summarizes typical yields and purity that can be expected at different stages of the extraction and purification process. These values are estimates based on the isolation of similar compounds and may vary depending on the plant material and specific experimental conditions.
| Stage | Method | Key Parameters | Typical Yield (%) | Purity (%) |
| Crude Extraction | Maceration or Soxhlet | Methanol or Dichloromethane as solvent | 5 - 15% of dry plant weight | 1 - 5% |
| Solvent Partitioning | Liquid-Liquid Extraction | Ethyl Acetate vs. Water | 30 - 50% of crude extract | 5 - 15% |
| Column Chromatography | Silica Gel Chromatography | Gradient elution (Hexane:Ethyl Acetate) | 5 - 10% of partitioned extract | 60 - 80% |
| Recrystallization | Solvent Crystallization | Dichloromethane/Acetone mixture | > 70% of chromatographed fraction | > 95% |
Experimental Protocols
Plant Material Preparation
-
Collection and Identification: Collect fresh aerial parts (leaves and stems) of Dodonaea viscosa. Ensure proper botanical identification.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days or until a constant weight is achieved.
-
Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder.
Extraction of Crude this compound
This protocol describes a standard maceration technique. Soxhlet extraction can also be employed for higher efficiency.
-
Maceration:
-
Place 1 kg of the powdered plant material in a large glass container.
-
Add 5 L of methanol (or dichloromethane) to fully immerse the powder.
-
Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.
-
-
Filtration:
-
Filter the mixture through a muslin cloth followed by Whatman No. 1 filter paper to separate the extract from the plant residue.
-
-
Concentration:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
-
Yield Calculation:
-
Weigh the crude extract and calculate the percentage yield relative to the initial dry plant material.
-
Purification of this compound
This multi-step process involves solvent partitioning followed by chromatographic separation and recrystallization.
3.1. Solvent Partitioning
-
Suspension: Suspend the crude methanolic extract (e.g., 100 g) in 500 mL of distilled water.
-
Extraction:
-
Transfer the suspension to a separatory funnel and extract three times with an equal volume of ethyl acetate (3 x 500 mL).
-
For each extraction, shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.
-
-
Pooling and Concentration:
-
Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate soluble fraction, which will be enriched with diterpenoids.
-
3.2. Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane and carefully pack it into a glass column (e.g., 5 cm diameter, 60 cm length).
-
Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction (e.g., 20 g) in a minimal amount of dichloromethane.
-
Adsorb this solution onto a small amount of silica gel (e.g., 40 g) and dry it completely.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate.
-
Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 70:30, 50:50 v/v).
-
-
Fraction Collection:
-
Collect fractions of approximately 20-30 mL.
-
-
Monitoring:
-
Monitor the fractions using Thin Layer Chromatography (TLC) on silica gel plates, with a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v).
-
Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol followed by heating.
-
Pool the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent spectroscopic analysis).
-
3.3. Recrystallization
-
Dissolution: Dissolve the pooled and concentrated fractions containing this compound in a minimal amount of a dichloromethane and acetone mixture (e.g., 7:3 v/v) with gentle warming.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by refrigeration at 4°C overnight to facilitate the formation of crystals.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-hexane to remove any remaining impurities.
-
Dry the purified crystals in a desiccator under vacuum.
-
Visualization of Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Application Notes and Protocols for the Quantification of Dehydrohautriwaic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrohautriwaic acid is a diterpenoid of scientific interest, belonging to a large and structurally diverse class of natural products. The quantification of this compound in various matrices, such as plant extracts, biological fluids, or pharmaceutical formulations, is essential for research and development purposes, including pharmacokinetic studies, quality control, and mechanism of action investigations. Due to the limited availability of specific validated analytical methods for this compound, this document provides a comprehensive guide to developing and implementing a robust quantitative method. The protocols described herein are based on established analytical techniques for structurally similar diterpenoid acids and provide a strong foundation for method development and validation.
The primary analytical approaches for the quantification of diterpenoids are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Charged Aerosol Detection (CAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially for complex matrices.
Quantitative Data Summary
The following table summarizes typical quantitative parameters that should be established during method validation for the quantification of this compound. The values presented are representative of what can be expected for the analysis of diterpenoid acids and should be determined experimentally for the specific method developed.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 pg/mL[1] |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 20 pg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
| Intra-day Precision (% RSD) | < 3% | < 8% |
| Inter-day Precision (% RSD) | < 5% | < 12% |
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction from Plant Material
This protocol outlines a general procedure for the extraction of this compound from a solid matrix like dried plant material.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube on a shaker and extract for 1 hour at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC or LC-MS/MS analysis.
HPLC-UV Method for Quantification
This protocol provides a starting point for developing an HPLC-UV method. Optimization of the mobile phase composition and gradient may be necessary to achieve optimal separation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial, analytical grade)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50-90% B
-
20-25 min: 90% B
-
25-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm and 240 nm[2]
-
Injection Volume: 10 µL
Calibration:
-
Prepare a stock solution of this compound of known concentration in methanol.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
LC-MS/MS Method for Quantification
This protocol describes a highly sensitive and selective LC-MS/MS method, which is ideal for complex matrices and low concentrations.
Instrumentation:
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Chromatographic Conditions:
-
Mobile Phase A: 5 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: (to be optimized, a starting point could be similar to the HPLC-UV method but with a faster gradient)
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative ion mode[1]
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound (C₂₀H₂₆O₄, MW: 330.42), which is m/z 329.4.
-
Product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan.
-
-
Source Parameters (to be optimized):
-
Capillary voltage
-
Source temperature
-
Gas flows (nebulizer, heater, and collision gas)
-
Calibration:
-
Prepare calibration standards as described for the HPLC-UV method, but at a lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used) versus concentration.
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical flow for analytical method development and validation.
References
- 1. Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of dehydroabietic acid and abietic acid in aqueous alkali extract of Liquidambaris Resina by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dehydroabietic Acid in In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietic acid (DAA), a natural abietane diterpene found in species such as Pinus and Abies, has garnered significant interest in oncological research. Emerging studies have highlighted its potential as an anticancer agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.[1][2][3][4] These application notes provide a comprehensive guide for the utilization of Dehydroabietic acid in in vitro cytotoxicity assays, detailing experimental protocols and summarizing key findings to facilitate further research and drug development endeavors.
Data Presentation
The cytotoxic effects of Dehydroabietic acid and its derivatives have been evaluated across multiple cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, providing a quantitative overview of its potency.
Table 1: Cytotoxicity of Dehydroabietic Acid (DAA) and its Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 / GI50 (µM) | Reference |
| Dehydroabietic acid (DAA) | AGS (gastric cancer) | WST-8 | 48 | 85 | [1][5] |
| Dehydroabietic acid (DAA) | MKN-28 (gastric cancer) | WST-8 | 48 | Not specified, dose-dependent decrease | [1] |
| Dehydroabietic acid (DAA) | YCC-2 (gastric cancer) | WST-8 | 48 | Not specified, dose-dependent decrease | [1] |
| Dehydroabietic acid (DAA) | SNU-216 (gastric cancer) | WST-8 | 48 | Not specified, dose-dependent decrease | [1] |
| Dehydroabietic acid (DAA) | SNU-601 (gastric cancer) | WST-8 | 48 | Not specified, dose-dependent decrease | [1] |
| Dehydroabietic acid (DAA) | SNU-668 (gastric cancer) | WST-8 | 48 | Not specified, dose-dependent decrease | [1] |
| Dehydroabietic acid derivative (QC4) | SGC-7901 (gastric cancer) | CCK-8 | Not specified | Dose- and time-dependent inhibition | [6] |
| Dehydroabietic acid derivative (QC4) | MGC80-3 (gastric cancer) | CCK-8 | Not specified | Dose- and time-dependent inhibition | [6] |
| Dehydroabietic acid derivative (9n) | HeLa (cervical cancer) | Not specified | Not specified | 6.58 ± 1.11 | [7] |
| Dehydroabietic acid derivative (9n) | SK-OV-3 (ovarian cancer) | Not specified | Not specified | Potent cytotoxicity | [7] |
| Dehydroabietic acid derivative (9n) | MGC-803 (gastric cancer) | Not specified | Not specified | Potent cytotoxicity | [7] |
| Dehydroabietic acid amides (10-19) | AGS (gastric cancer) | Not specified | Not specified | 200 to >1000 | [4] |
| Dehydroabietic acid amides (10-19) | MRC-5 (fibroblasts) | Not specified | Not specified | >1000 | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess the in vitro cytotoxicity of Dehydroabietic acid are provided below.
Protocol 1: Cell Viability Assay (WST-8/CCK-8/MTT)
This protocol outlines a colorimetric assay to quantify the cytotoxic effects of Dehydroabietic acid on cancer cells.
Materials:
-
Dehydroabietic acid (DAA)
-
Selected cancer cell lines (e.g., AGS, HeLa)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
WST-8, CCK-8, or MTT reagent
-
Dimethyl sulfoxide (DMSO) for MTT assay
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Treatment: Prepare serial dilutions of DAA in the cell culture medium. Remove the existing medium and add 100 µL of the DAA dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a negative control (medium only).[8]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[8]
-
Reagent Addition:
-
For WST-8/CCK-8: Add 10 µL of the reagent to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.[8]
-
-
Solubilization (for MTT): Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8/CCK-8, 570 nm for MTT) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in DAA-treated cells.
Materials:
-
DAA-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after DAA treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 500 µL of binding buffer.[7]
-
Staining: Add 5 µL of Annexin V-FITC to the cell suspension and mix gently. Then, add 5 µL of PI.[7]
-
Incubation: Incubate the cells for 20 minutes in the dark at room temperature.[7]
-
Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of Propidium Iodide (PI) staining to analyze the effect of DAA on the cell cycle distribution.
Materials:
-
DAA-treated and control cells
-
Cold 70% Ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after DAA treatment.
-
Fixation: Resuspend the cells in PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least two hours.[9]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[9]
-
Staining: Resuspend the cell pellet in a staining buffer containing PI and RNase A.[9]
-
Incubation: Incubate the cells in the dark overnight at 4°C.[9]
-
Analysis: Acquire data on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation following DAA treatment.
Materials:
-
DAA-treated and control cell lysates
-
Protein lysis buffer
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.[11]
-
Transfer: Transfer the separated proteins onto a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control.[11]
Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vitro cytotoxicity assessment of Dehydroabietic acid.
Caption: Mitochondria-mediated apoptosis pathway induced by Dehydroabietic acid.
Caption: Inhibition of the Survivin anti-apoptotic pathway by Dehydroabietic acid.
Mechanism of Action
Dehydroabietic acid exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.[1][4]
Apoptosis Induction: DAA promotes apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3. Activated caspase-3 then cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[4]
Furthermore, DAA has been identified as a novel inhibitor of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2][3] By reducing the expression of survivin, DAA relieves the inhibition of caspases, thereby promoting apoptosis.[1][2][3]
Cell Cycle Arrest: Studies have shown that DAA can induce cell cycle arrest, contributing to its antiproliferative effects.[1] This is often observed as an accumulation of cells in a specific phase of the cell cycle, which can be quantified by flow cytometry.
Conclusion
Dehydroabietic acid demonstrates significant in vitro cytotoxicity against a range of cancer cell lines. Its mechanism of action, involving the induction of apoptosis through modulation of the Bcl-2 family proteins and inhibition of survivin, makes it a promising candidate for further investigation in cancer therapy. The protocols and data presented in these application notes serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this natural compound.
References
- 1. Dehydroabietic Acid Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroabietic Acid Is a Novel Survivin Inhibitor for Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gastroprotective and cytotoxic effect of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dehydroabietic Acid Derivative QC4 Induces Gastric Cancer Cell Death via Oncosis and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Dehydroabietic Acid Derivatives Conjugated with Acyl-Thiourea Peptide Moiety as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Dehydroabietic Acid and Hautriwaic Acid as Potential Anti-inflammatory Agents
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a rich source of novel anti-inflammatory agents. This document provides detailed application notes and protocols for two such compounds: Dehydroabietic acid (DAA) and Hautriwaic acid (HA). While the initial query mentioned "Dehydrohautriwaic acid," publicly available scientific literature extensively covers the anti-inflammatory properties of Dehydroabietic acid and Hautriwaic acid as separate molecules. This document will, therefore, detail the properties and experimental protocols for both compounds.
Dehydroabietic Acid (DAA) as a Potential Anti-inflammatory Agent
Dehydroabietic acid, a natural diterpene resin acid, has demonstrated significant anti-inflammatory effects.[1][2] It has been shown to reduce the production of inflammatory mediators like nitric oxide (NO) and decrease the expression of inflammatory genes.[1][2]
Mechanism of Action
DAA exerts its anti-inflammatory effects by suppressing key signaling pathways involved in the inflammatory response. Specifically, it targets the NF-κB and AP-1 pathways.[1][2][3] DAA has been shown to inhibit the activity of Src and Syk in the NF-κB cascade and TAK1 in the AP-1 cascade.[1][2][4] It also downregulates the phosphorylation of JNK, a member of the MAPK family, which is upstream of AP-1 activation.[3] Furthermore, DAA has been found to directly bind to and inhibit protein kinase C delta (PKCδ), leading to the suppression of its phosphorylation and downstream NF-κB signaling.[5]
Data Presentation: Anti-inflammatory Effects of Dehydroabietic Acid
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| Nitric Oxide (NO) Production | RAW264.7 | LPS + DAA | 10, 20 µM | Significant reduction in NO production | [1][2] |
| Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) | RAW264.7 | LPS + DAA | 20 µM | Decreased mRNA expression | [1] |
| NF-κB Luciferase Activity | RAW264.7 | LPS + DAA | 10, 20 µM | Inhibition of luciferase activity | [1][3] |
| AP-1 Luciferase Activity | RAW264.7 | LPS + DAA | 10, 20 µM | Inhibition of luciferase activity | [1][3] |
| JNK Phosphorylation | RAW264.7 | LPS + DAA | 10, 20 µM | Downregulation of JNK phosphorylation | [3] |
Signaling Pathway Diagrams
Caption: DAA inhibits the NF-κB signaling pathway.
Caption: DAA inhibits the AP-1 signaling pathway.
Experimental Protocols
-
Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are pre-treated with various concentrations of DAA for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL).
-
Nitric Oxide (NO) Assay:
-
Plate RAW264.7 cells in a 96-well plate.
-
Pre-treat cells with DAA for 1 hour, followed by LPS stimulation for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader. The NO concentration is determined using a sodium nitrite standard curve.
-
-
Western Blot Analysis:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% skim milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-IκBα, anti-IκBα) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Hautriwaic Acid (HA) as a Potential Anti-inflammatory Agent
Hautriwaic acid, a furanoclerodane diterpene isolated from Dodonaea viscosa, has demonstrated potent anti-inflammatory activity in in-vivo models.[6][7] It has been shown to significantly inhibit edema in both acute and chronic inflammation models.[6][8]
Data Presentation: Anti-inflammatory Effects of Hautriwaic Acid
| Model | Treatment | Dose (mg/ear) | Inhibition of Edema (%) | Reference |
| Acute TPA-induced ear edema | Hautriwaic Acid | 0.25 | 60.2 | [6][7] |
| 0.5 | 70.2 | [6][7] | ||
| 1.0 | 87.1 | [6][7] | ||
| Indomethacin (positive control) | 1.0 | 97.0 (approx.) | [6] | |
| Chronic TPA-induced ear edema | Hautriwaic Acid | 15 mg/kg (i.p.) | 64.0 | [6][7] |
| Indomethacin (positive control) | 5 mg/kg (i.p.) | 40.0 | [6] |
Experimental Workflow Diagram
References
- 1. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dehydroabietic acid protects against cerebral ischaemia-reperfusion injury by modulating microglia-mediated neuroinflammation via targeting PKCδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory activity of hautriwaic acid isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Dehydrohautriwaic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehydrohautriwaic acid is a naturally occurring diterpenoid carboxylic acid. As with other resin acids, there is a growing interest in its potential pharmacological activities, necessitating a reliable analytical method for its quantification in various matrices. This document provides a detailed protocol for the determination of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established protocols for the analysis of structurally similar abietane diterpenes, such as dehydroabietic acid, and is intended to serve as a robust starting point for method development and validation.
Chromatographic Conditions
A summary of the proposed HPLC conditions for the analysis of this compound is presented in Table 1. These conditions are based on methods for similar resin acids and may require optimization for specific applications.
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |
| Gradient | 70% Acetonitrile, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 240 nm (optimization recommended) |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is outlined below.
-
Extraction: Accurately weigh a known amount of the homogenized sample (e.g., 1 gram) into a centrifuge tube. Add 10 mL of methanol.
-
Sonication: Sonicate the mixture for 30 minutes to facilitate the extraction of this compound.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtrate with the mobile phase to bring the concentration of this compound within the range of the calibration curve.
Method Validation Parameters
For quantitative analysis, the HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters and their typical acceptance criteria are summarized in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte |
Visualizations
Experimental Workflow
The overall workflow for the HPLC analysis of this compound, from sample preparation to data analysis, is depicted in the following diagram.
Caption: Workflow for this compound analysis.
Logical Relationship of Method Validation
The relationship between different validation parameters ensures the reliability of the analytical method.
Caption: Interdependencies of HPLC method validation parameters.
The proposed HPLC method provides a framework for the reliable quantification of this compound. By leveraging a reversed-phase C18 column and a simple isocratic mobile phase, this method is designed to be both robust and accessible for routine analysis in a variety of research and development settings. Adherence to the outlined validation protocol will ensure the generation of accurate and precise data. Further optimization of the chromatographic conditions, particularly the mobile phase composition and detection wavelength, may be necessary depending on the specific sample matrix and analytical requirements.
Dehydrohautriwaic Acid in Drug Discovery: Application Notes and Protocols
Note to the Reader: Direct scientific literature detailing the specific applications of Dehydrohautriwaic acid in drug discovery and development is limited. The following information is a curated summary based on available data for the closely related compounds, Hautriwaic Acid and Dehydroabietic Acid , which share structural similarities and offer insights into potential therapeutic applications. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this class of diterpenoids.
Introduction
This compound is a diterpenoid natural product. While specific biological activities of this compound are not extensively documented in publicly available research, the study of structurally similar compounds, such as Hautriwaic Acid and Dehydroabietic Acid, provides a strong rationale for its investigation as a potential therapeutic agent. These related compounds have demonstrated significant anti-inflammatory and anti-cancer properties, suggesting that this compound may possess a similar pharmacological profile. This document outlines the known biological activities, mechanisms of action, and relevant experimental protocols associated with these related diterpenoids to guide future research on this compound.
Potential Therapeutic Applications and Mechanism of Action
Based on the activities of related compounds, this compound is a promising candidate for investigation in the following areas:
-
Anti-inflammatory Effects: Hautriwaic acid has shown potent anti-inflammatory activity in preclinical models.[1][2][3]
-
Anticancer Activity: Dehydroabietic acid and its derivatives have been reported to exhibit anti-cancer properties through various mechanisms, including the induction of apoptosis and inhibition of tumor cell migration.[4][5][6]
Anti-inflammatory Signaling Pathways
Dehydroabietic acid has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. It reduces the production of nitric oxide (NO) and the expression of inflammatory genes.[4][7] This is achieved through the suppression of the NF-κB and AP-1 signaling cascades by targeting Src, Syk, and TAK1 kinases.[4][7]
References
- 1. Anti-inflammatory activity of hautriwaic acid isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory Activity of Hautriwaic Acid Isolated from Dodonaea viscosa Leaves [mdpi.com]
- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hautriwaic Acid in Medicinal Chemistry
A Note on Nomenclature: The compound "Dehydrohautriwaic acid" as specified in the query does not yield distinct results in scientific literature searches. It is highly probable that this is a reference to Hautriwaic acid , a well-studied diterpene. The following application notes and protocols are based on the available data for Hautriwaic acid.
Hautriwaic acid, a furoclerodane diterpene isolated from plants such as Dodonaea viscosa, has demonstrated significant potential in medicinal chemistry, primarily owing to its potent anti-inflammatory properties.[1][2][3] These characteristics make it a compelling candidate for further investigation in the development of novel therapeutic agents.
Primary Application: Anti-Inflammatory Agent
Hautriwaic acid has been shown to exhibit significant anti-inflammatory effects in both acute and chronic models of inflammation.[1][2][3] Its activity has been evaluated in vivo, demonstrating dose-dependent inhibition of inflammation.
Quantitative Data Summary
The anti-inflammatory efficacy of Hautriwaic acid has been quantified in studies utilizing the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. The key findings are summarized in the tables below for clarity and comparative analysis.
Table 1: Anti-inflammatory Activity of Hautriwaic Acid in Acute TPA-Induced Mouse Ear Edema [1][2][3]
| Dose (mg/ear) | Inhibition of Edema (%) |
| 0.25 | 60.2 |
| 0.5 | 70.2 |
| 1.0 | 87.1 |
This table summarizes the dose-dependent anti-inflammatory effect of topically applied Hautriwaic acid in an acute inflammation model.
Table 2: Comparative Anti-inflammatory Activity in Chronic TPA-Induced Mouse Ear Edema [1][2][3]
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| Hautriwaic Acid | 15 | 64 |
| Indomethacin (Reference Drug) | Not Specified | 40 |
| Dodonaea viscosa Dichloromethane Extract | 100 | 71.8 |
This table compares the anti-inflammatory effect of systemically administered Hautriwaic acid with a standard anti-inflammatory drug and the crude plant extract in a chronic inflammation model.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for evaluating the anti-inflammatory activity of Hautriwaic acid.
Protocol 1: TPA-Induced Acute Ear Edema in Mice
This protocol details the procedure for inducing acute inflammation in mouse ears using TPA and assessing the anti-inflammatory effect of Hautriwaic acid.
Materials:
-
Hautriwaic acid
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
Indomethacin (positive control)
-
CD-1 mice
-
Micropipettes
-
Ear punch biopsy tool (6 mm)
-
Analytical balance
Procedure:
-
Animal Acclimatization: House CD-1 mice under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the mice into experimental groups (n=8 per group):
-
Vehicle control (Acetone)
-
TPA control
-
Hautriwaic acid (at varying doses, e.g., 0.25, 0.5, 1.0 mg/ear)
-
Positive control (Indomethacin)
-
-
Induction of Inflammation:
-
Dissolve TPA in acetone to a final concentration of 0.125 mg/mL.
-
Topically apply 20 µL of the TPA solution (2.5 µg) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.
-
-
Treatment Application:
-
Dissolve Hautriwaic acid and Indomethacin in acetone to the desired concentrations.
-
30 minutes after TPA application, topically apply 20 µL of the respective treatment solutions to the right ear of the mice in the corresponding groups. The TPA control group receives only the vehicle.
-
-
Assessment of Edema:
-
6 hours after the induction of inflammation, sacrifice the mice by cervical dislocation.
-
Using a 6 mm ear punch biopsy tool, collect circular sections from both the right (treated) and left (untreated) ears.
-
Weigh the ear punches immediately using an analytical balance.
-
-
Data Analysis:
-
Calculate the degree of edema by subtracting the weight of the left ear punch from the weight of the right ear punch for each mouse.
-
Determine the percentage of inhibition of edema for each treatment group using the following formula: % Inhibition = [ (Edema_TPA_control - Edema_treatment) / Edema_TPA_control ] x 100
-
Protocol 2: TPA-Induced Chronic Ear Edema in Mice
This protocol is for evaluating the effect of Hautriwaic acid on a sustained inflammatory response.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Acclimatization and Grouping: Follow steps 1 and 2 from Protocol 1.
-
Induction of Chronic Inflammation:
-
Topically apply 2.5 µg of TPA in 20 µL of acetone to the right ear of each mouse every other day for a total of 10 days.
-
-
Treatment Administration:
-
Administer Hautriwaic acid (15 mg/kg) and Indomethacin intraperitoneally (i.p.) once daily for the 10-day duration of the experiment. The TPA control group receives the vehicle.
-
-
Assessment of Edema:
-
On the 11th day, 6 hours after the final TPA application, sacrifice the mice.
-
Follow steps 5 and 6 from Protocol 1 to collect ear punches and analyze the data.
-
Visualizations
The following diagrams illustrate the experimental workflow and a simplified representation of the potential mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Dehydrohautriwaic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dehydrohautriwaic acid and related furan-containing clerodane diterpenoids. The guidance provided is based on established synthetic strategies for analogous natural products and aims to address common challenges encountered during multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main challenges in synthesizing this compound, a clerodane diterpenoid, typically revolve around three key areas:
-
Stereoselective construction of the decalin core: Establishing the correct relative and absolute stereochemistry of the multiple chiral centers in the bicyclic decalin framework is a significant hurdle.
-
Formation of the furan ring: Introduction of the furan moiety late in the synthesis can be problematic due to the sensitivity of many furan precursors to acidic or oxidative conditions.
-
Overall yield optimization: Multi-step syntheses of complex natural products are often plagued by low overall yields due to factors like side reactions, purification losses, and incomplete conversions at various stages.
Q2: Are there any known issues with epimerization during the synthesis?
A2: Yes, epimerization at the C8 position (clerodane numbering) is a known issue in the synthesis of related neoclerodane diterpenoids and can occur under both acidic and basic reaction conditions.[1] This can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired product. Careful control of pH and temperature during reaction and workup is crucial.
Q3: What are the common strategies for constructing the furan ring?
A3: Several methods can be employed for the construction of the furan ring in the context of diterpenoid synthesis. A common approach involves the late-stage introduction of the furan moiety to a pre-formed decalin core. This can be achieved through various methods, including:
-
Paal-Knorr furan synthesis: Reaction of a 1,4-dicarbonyl compound with a dehydrating agent.
-
Addition of a furanonucleophile: Utilizing a pre-formed furanyl organometallic reagent (e.g., 3-furyllithium or a furanyl stannane) to an electrophilic center on the decalin framework.[2]
-
Cyclization of an appropriate precursor: For example, the acid-catalyzed cyclization of a γ-hydroxy allenyl ketone.
Q4: What analytical techniques are most useful for characterizing intermediates and the final product?
A4: A combination of spectroscopic techniques is essential for the unambiguous characterization of intermediates and the final this compound product. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning complex proton and carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls, carbonyls (from the carboxylic acid), and the furan ring.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides the definitive absolute and relative stereochemistry.
Troubleshooting Guides
Problem 1: Low Yield in the Formation of the Decalin Core
Possible Causes & Solutions
| Cause | Recommended Action |
| Poor stereocontrol in key bond-forming reactions (e.g., Diels-Alder, Michael addition) | - Optimize reaction temperature and catalyst loading. - Screen different chiral auxiliaries or catalysts to improve diastereoselectivity. - Consider a different synthetic route that allows for better stereocontrol. |
| Side reactions due to reactive functional groups | - Employ appropriate protecting groups for sensitive functionalities that are not involved in the desired transformation. - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side product formation. |
| Incomplete reaction | - Monitor the reaction progress closely using TLC or LC-MS. - Increase the reaction time or temperature if the reaction is sluggish. - Use a higher excess of a key reagent if it is prone to degradation. |
| Difficult purification of the decalin intermediate | - Utilize advanced purification techniques such as preparative HPLC or flash chromatography with a high-resolution column. - Consider recrystallization if the product is a solid. |
Problem 2: Inefficient Furan Ring Formation or Decomposition
Possible Causes & Solutions
| Cause | Recommended Action |
| Decomposition of furan precursor under acidic or basic conditions | - Use milder reaction conditions for furan formation. - If using a Paal-Knorr synthesis, screen various mild acid catalysts (e.g., p-toluenesulfonic acid, Amberlyst resin). - Neutralize the reaction mixture promptly during workup. |
| Low reactivity of the furan-forming precursor | - Increase the reaction temperature or use a more potent catalyst. - Modify the substrate to increase its reactivity (e.g., convert a ketone to a more reactive enol ether). |
| Side reactions involving the furan ring | - The furan ring is susceptible to oxidation and electrophilic attack. Avoid strong oxidizing agents and strong acids in subsequent steps. - If possible, perform furan-sensitive reactions under an inert atmosphere. |
Experimental Protocols (Representative)
The following protocols are representative of key steps in the synthesis of furan-containing clerodane diterpenoids, based on the total synthesis of Salvinorin A.[1][3] These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Stereoselective Diels-Alder Reaction for Decalin Core Construction
This protocol describes a key step in forming the bicyclic core of a clerodane diterpenoid.
Materials:
-
Diene precursor
-
Dienophile precursor
-
Lewis acid catalyst (e.g., Et₂AlCl)
-
Anhydrous dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
Dissolve the diene precursor in anhydrous DCM under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add the Lewis acid catalyst dropwise and stir for 15 minutes.
-
Add a solution of the dienophile precursor in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Late-Stage Furan Ring Installation
This protocol outlines the addition of a furan moiety to an advanced intermediate.
Materials:
-
Decalin intermediate with an electrophilic center (e.g., an aldehyde or triflate)
-
3-Bromofuran
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
Dissolve 3-bromofuran in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add n-BuLi dropwise and stir for 30 minutes to generate 3-furyllithium.
-
In a separate flask, dissolve the decalin intermediate in anhydrous THF under argon and cool to -78 °C.
-
Slowly add the freshly prepared 3-furyllithium solution to the solution of the decalin intermediate.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Data Presentation
Table 1: Representative Yields for Key Synthetic Steps in Clerodane Diterpenoid Synthesis
| Step | Reaction Type | Starting Material | Product | Representative Yield (%) | Reference |
| 1 | Diels-Alder Cycloaddition | Chiral Diene | Decalin Core | 75-85 | [1] |
| 2 | Michael Addition | Enone | Functionalized Decalin | 60-70 | [3] |
| 3 | Furan Installation | Aldehyde Intermediate | Furanyl Alcohol | 50-65 | [2] |
| 4 | Oxidation | Secondary Alcohol | Ketone | >90 | [1] |
| 5 | Deprotection | Protected Carboxylic Acid | This compound | 80-90 | (Hypothetical) |
Visualizations
References
Overcoming solubility issues with Dehydrohautriwaic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Dehydrohautriwaic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is a hydrophobic compound with low aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1] It is commercially available as a 10 mM solution in DMSO. For most cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (generally below 0.5%, with 0.1% or lower being ideal) to avoid solvent-induced cytotoxicity.[2][3]
Q2: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do to prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous solution. Instead, perform a serial or stepwise dilution.[4] Pre-mixing the DMSO stock with a small volume of medium before adding it to the final well can also help.
-
Use Co-solvents: In addition to DMSO, other water-miscible organic solvents can be used to improve solubility.[5][6] These should be tested for compatibility with your specific assay and cell type.
-
pH Adjustment: The solubility of acidic or basic compounds can be influenced by the pH of the solution. Experimenting with a range of physiologically relevant pH values for your buffer or medium may help improve solubility.[2]
-
Employ Solubilizing Agents: For challenging cases, consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants. These can encapsulate the hydrophobic compound and increase its apparent aqueous solubility.[5][7]
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Temperature can affect solubility, and a sudden drop in temperature can cause precipitation.[4]
Q3: What are some alternative solvents to DMSO for this compound?
A3: While DMSO is the most common primary solvent, other options that can be explored, particularly as co-solvents, include:
-
Ethanol
-
Polyethylene Glycol (PEG), such as PEG300 or PEG400
-
N-methylpyrrolidone (NMP)
It is essential to determine the tolerance of your specific cell line or assay system to these solvents and to always include appropriate vehicle controls in your experiments.
Q4: Can I filter my final solution to remove the precipitate?
A4: Filtering the medium after precipitation has occurred is not recommended. This will remove an unknown amount of your compound, leading to an inaccurate final concentration and unreliable experimental results. The focus should be on preventing precipitation in the first place.[2]
Troubleshooting Guides
Issue: Precipitate Formation in Cell Culture Media
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid change in solvent polarity | Perform a stepwise dilution of the DMSO stock solution. For example, first dilute the 10 mM stock to 1 mM in DMSO, then add the required volume of the 1 mM stock to your pre-warmed media. | Gradual change in solvent environment prevents the compound from crashing out of solution. |
| Final DMSO concentration is too high | Decrease the final DMSO concentration to ≤ 0.1%. This may require preparing a more concentrated initial stock if a high final concentration of this compound is needed. | Minimized solvent effects and reduced likelihood of precipitation. |
| Interaction with media components | Test the solubility in a simpler buffered solution like Phosphate-Buffered Saline (PBS) to determine if specific media components are causing the precipitation. | Identification of problematic media components, allowing for potential media reformulation if necessary. |
| Temperature-dependent solubility | Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Maintain stable temperature throughout the experiment.[4] | Improved solubility and prevention of temperature-induced precipitation. |
| pH of the medium | Use a medium buffered with HEPES to maintain a stable pH, as cellular metabolism can alter the pH of the medium over time. | A stable pH environment may enhance the solubility of the compound. |
Quantitative Data Summary
The following tables provide starting points for optimizing the solubility of this compound. The exact concentrations may need to be adjusted for your specific experimental conditions.
Table 1: Recommended Stock and Final Concentrations
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | 100% DMSO | |
| Stock Solution Concentration | 1-10 mM | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Final DMSO Concentration | ≤ 0.1% (v/v) | Higher concentrations (up to 0.5%) may be tolerated by some cell lines, but should be tested.[2][3] |
| Example Dilution | Add 1 µL of 10 mM stock to 10 mL of medium | Results in a final concentration of 1 µM with 0.01% DMSO. |
Table 2: Example Co-solvent Systems for a 1% Final Solvent Concentration
| Co-solvent System (v/v) | Suitability | Considerations |
| 99% Media / 1% DMSO | Standard starting point | Well-tolerated by most cell lines. |
| 99% Media / 0.5% DMSO / 0.5% Ethanol | For increased polarity | May improve solubility for some compounds. Test for cell toxicity. |
| 99% Media / 0.5% DMSO / 0.5% PEG300 | For enhanced solubilization | PEG can improve solubility but may also affect cellular uptake. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound powder or 10 mM stock in DMSO
-
100% DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM), pre-warmed to 37°C
Methodology:
-
Prepare a 10 mM Stock Solution: If starting from powder, dissolve the appropriate amount of this compound in 100% DMSO to create a 10 mM stock solution. Vortex until fully dissolved.
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
To achieve a final concentration of 10 µM with 0.1% DMSO, prepare a 1000X intermediate stock (10 mM).
-
To achieve a final concentration of 1 µM with 0.1% DMSO, prepare a 100X intermediate stock (1 mM) by diluting the 10 mM stock 1:10 in DMSO.
-
-
Prepare the Final Working Solution:
-
Aliquot the required volume of pre-warmed cell culture medium into a sterile tube.
-
While gently vortexing the medium, add the appropriate volume of the intermediate stock solution dropwise. For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.
-
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, further optimization of the solvent system or concentration is required.
Protocol 2: Cytotoxicity Assay using Lactate Dehydrogenase (LDH) Release
Objective: To assess the cytotoxicity of this compound by measuring the release of LDH from damaged cells.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (medium with the same final concentration of DMSO)
-
Positive control (e.g., lysis buffer or a known cytotoxic agent)
-
Commercially available LDH cytotoxicity assay kit
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
LDH Assay:
-
Following the manufacturer's instructions for the LDH assay kit, transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time (typically 30 minutes), protected from light.
-
Add the stop solution.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (100% cytotoxicity) and the vehicle control (0% cytotoxicity).
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: A logical flowchart for troubleshooting precipitation issues with this compound.
Caption: Postulated signaling pathway for this compound based on Dehydroabietic acid's activation of SIRT1.[8]
References
- 1. biorbyt.com [biorbyt.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Dehydrohautriwaic Acid Isomers
Disclaimer: Specific methods for the HPLC separation of Dehydrohautriwaic acid isomers are not extensively documented in publicly available literature. The following guide is based on established principles for the separation of structurally similar compounds, such as diterpenoid and other challenging positional or chiral isomers. These protocols and troubleshooting steps provide a robust framework for developing a successful separation method.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound isomers co-eluting or showing poor resolution?
A: Isomers, particularly those of complex molecules like diterpenoids, often have very similar physicochemical properties such as polarity and hydrophobicity.[1] This makes them difficult to separate using standard reversed-phase HPLC methods. Achieving separation requires optimizing conditions to exploit subtle differences in their structure and interaction with the stationary and mobile phases.[1] The most common reason for co-elution is that the chosen stationary phase (e.g., a standard C18 column) does not offer sufficient selectivity for the isomers.[2]
Q2: What is the most effective first step to improve separation: changing the mobile phase or the stationary phase?
A: While mobile phase optimization is a powerful tool, changing the stationary phase (the column) often produces the most significant change in selectivity, especially for difficult isomer separations.[3][4] If initial screening on a C18 column fails, trying a column with a different chemistry, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, is a highly effective strategy as they introduce different separation mechanisms like π-π interactions.[2]
Q3: My peaks are splitting. Does this mean I am separating the isomers?
A: Not necessarily. While peak splitting can occur if two isomers are very closely eluting, it can also be caused by several other issues. These include a partially blocked column inlet frit, a void in the column packing, or an injection solvent that is too strong or incompatible with the mobile phase.[5][6] A good first step is to inject a smaller sample volume; if the split peak resolves into two distinct peaks, you are likely seeing a partial separation that needs further optimization. If the problem persists for all peaks, it is more likely a system or column issue.[7]
Q4: Can temperature be used to improve the resolution of isomers?
A: Yes, temperature is an important parameter for optimization. Changing the column temperature can alter selectivity and improve separation. Lowering the temperature may increase resolution by enhancing the differential interactions between the isomers and the stationary phase, though it will increase backpressure and run time.[1][8] Conversely, increasing the temperature can improve column efficiency and sometimes alter selectivity in a favorable way.[3] A temperature screening study (e.g., running at 25°C, 35°C, and 45°C) is recommended.
Troubleshooting Guide
Problem 1: Poor Resolution or Complete Co-elution
| Possible Cause | Recommended Solution |
| Insufficient Stationary Phase Selectivity | Switch to a column with alternative selectivity. For aromatic compounds like diterpenoids, Phenyl-Hexyl or PFP columns can provide π-π interactions that enhance separation. If chiral isomers are suspected, a chiral stationary phase (CSP) is necessary.[1][9] |
| Suboptimal Mobile Phase Composition | Screen Organic Modifiers: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can significantly alter selectivity.[1] Adjust pH: If the isomers have ionizable groups (like the carboxylic acid in this compound), adjusting the mobile phase pH with a buffer can change their ionization state and dramatically affect retention and resolution.[4] |
| Inefficient Separation Conditions | Use Smaller Particle Columns: Columns with smaller particles (e.g., sub-2 µm) increase efficiency (plate number), leading to sharper peaks and better resolution.[3] Optimize Flow Rate: In most cases, lowering the flow rate can improve resolution, although it will increase the analysis time.[8] Employ a Shallow Gradient: A slower, shallower gradient increases the effective resolution between closely eluting peaks.[1] |
Problem 2: Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | For acidic compounds tailing on a silica-based column, ensure the mobile phase pH is low (e.g., pH 2.5-3.5 with formic or phosphoric acid) to suppress silanol activity. For basic compounds, adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) can improve peak shape.[1] Using a highly end-capped column is also recommended. |
| Column Overload | Reduce the injection volume or decrease the concentration of the sample.[1][8] Overloading the column is a common cause of both peak tailing and fronting. |
| Mismatched Sample Solvent | The sample should ideally be dissolved in the initial mobile phase.[6] If a stronger solvent is used for sample dissolution, it can cause peak distortion, especially for early-eluting peaks. |
Problem 3: Split Peaks
| Possible Cause | Recommended Solution |
| Column Inlet Contamination or Void | If all peaks are splitting, the issue is likely physical.[7] First, try removing the guard column (if installed) and re-running. If the problem persists, reverse and flush the analytical column (check manufacturer's instructions). If this fails, the column may have a void or a permanently blocked inlet frit and needs to be replaced.[5] |
| Sample Solvent Incompatibility | Injecting the sample in a solvent significantly stronger than the mobile phase can disrupt the sample band, causing it to split.[6] Dilute the sample in the mobile phase. |
| Close Co-elution of Isomers | If splitting affects only one analyte and improves with a smaller injection volume, it is likely two unresolved isomers. Proceed with method optimization to improve resolution (see Problem 1). |
Experimental Protocols
Protocol 1: Initial Method Development for this compound Isomers
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Column Selection:
-
Start with two columns of different selectivity:
-
A standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm) to leverage π-π interactions.
-
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B1: 0.1% Formic Acid in Acetonitrile (ACN).
-
Mobile Phase B2: 0.1% Formic Acid in Methanol (MeOH).
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: UV, set at the λmax of this compound (if unknown, use a PDA detector and monitor 200-400 nm).
-
Gradient Program: 5% to 100% B over 20 minutes, hold at 100% B for 5 minutes.
-
-
Execution:
-
Run the scouting gradient on the C18 column first with ACN as Mobile Phase B1.
-
Run the scouting gradient on the C18 column again with MeOH as Mobile Phase B2.
-
Repeat both runs on the Phenyl-Hexyl column.
-
Evaluate the four resulting chromatograms to identify the best combination of column and organic modifier that shows any sign of separation (e.g., peak shoulders, broadened peaks, or partial separation).[2]
-
Protocol 2: Gradient and Temperature Optimization
Once the best column and solvent combination is identified, use this protocol to refine the separation.
-
Develop a Targeted Gradient:
-
Based on the scouting run, identify the approximate %B at which the isomers elute.
-
Design a much shallower gradient around this range. For example, if elution occurred at ~60% ACN, a new gradient could be: 45% to 75% ACN over 30 minutes. The goal is to achieve a resolution (Rs) > 1.5.[1]
-
-
Temperature Optimization:
-
Using the targeted gradient from Step 1, run the analysis at three different temperatures: 25°C, 35°C, and 45°C.
-
Compare the chromatograms. Temperature can sometimes reverse the elution order or significantly improve selectivity.[10]
-
-
Flow Rate Fine-Tuning:
-
If resolution is still marginal (e.g., Rs = 1.2-1.4), reduce the flow rate from 1.0 mL/min to 0.8 mL/min. This increases the number of theoretical plates and can provide the final boost needed for baseline separation.
-
Data Presentation (Illustrative)
The following tables show example data to illustrate how chromatographic parameters can affect isomer separation.
Table 1: Illustrative Effect of Stationary Phase and Organic Modifier
| Column | Organic Modifier | Isomer 1 RT (min) | Isomer 2 RT (min) | Resolution (Rs) | Observations |
| C18 | Acetonitrile | 12.55 | 12.55 | 0.00 | Complete co-elution. |
| C18 | Methanol | 14.21 | 14.35 | 0.85 | Partial separation, significant peak overlap. |
| Phenyl-Hexyl | Acetonitrile | 11.89 | 12.21 | 1.65 | Baseline separation achieved. |
| Phenyl-Hexyl | Methanol | 13.54 | 13.70 | 1.10 | Poor resolution, not baseline. |
Table 2: Illustrative Effect of Gradient Slope and Temperature on Phenyl-Hexyl Column with ACN
| Gradient (ACN) | Temperature (°C) | Isomer 1 RT (min) | Isomer 2 RT (min) | Resolution (Rs) | Observations |
| 40-80% over 10 min | 35 | 11.89 | 12.21 | 1.65 | Good separation, but could be improved. |
| 45-75% over 20 min | 35 | 15.12 | 15.78 | 2.15 | Excellent, robust separation. |
| 45-75% over 20 min | 25 | 16.33 | 17.05 | 2.05 | Resolution slightly lower, longer run time. |
| 45-75% over 20 min | 45 | 14.51 | 15.02 | 1.80 | Faster analysis, but resolution is reduced. |
Visualizations
Caption: Workflow for HPLC method development for isomer separation.
Caption: Decision tree for troubleshooting poor HPLC resolution.
Caption: Relationship between HPLC parameters and separation resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. support.waters.com [support.waters.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting contamination in Dehydrohautriwaic acid extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Dehydrohautriwaic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final this compound product has low purity. What are the potential sources of contamination?
A1: Low purity in the final product is a common issue and can stem from several sources. Contaminants are often co-extracted from the plant matrix due to similar solubility profiles.
-
Other Diterpenoids: The source plant material likely contains a complex mixture of structurally related diterpenoids, such as Hautriwaic acid, which can be difficult to separate.
-
Plant Pigments: Chlorophylls and carotenoids are frequently co-extracted, especially when using non-polar to moderately polar solvents. These impart a green or yellowish color to the extract.
-
Fatty Acids and Lipids: These are common lipophilic contaminants that can interfere with crystallization and chromatographic purification.
-
Sterols and Triterpenoids: These classes of compounds are widespread in plants and often co-elute with diterpenoids in normal-phase chromatography.
-
Residual Solvents: Incomplete removal of extraction or chromatography solvents can lead to contamination.
-
Degradation Products: this compound may degrade due to exposure to excessive heat, light, or acidic/basic conditions during the extraction process.
Q2: I am observing unexpected peaks in my HPLC/GC-MS analysis. How can I identify them?
A2: Identifying unknown peaks is a systematic process. The following steps can help in their characterization:
-
Run a Blank: Analyze a sample of your final elution solvent to ensure that the unexpected peaks are not artifacts from the solvent itself.
-
Mass Spectrometry (MS) Analysis: The molecular weight and fragmentation pattern from GC-MS or LC-MS can provide critical information for identifying the structure of the unknown compounds.
-
NMR Spectroscopy: For significant impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
-
Literature Review: Compare the retention times and mass spectra of your unknown peaks with known compounds isolated from the same or related plant species.
-
Co-injection with Standards: If you suspect the identity of a contaminant and a standard is available, co-injecting the standard with your sample can confirm its presence if the peak area increases.
Q3: My extract is a dark green or brown color. How can I remove these pigments?
A3: Pigment removal is a crucial step for obtaining a pure product.
-
Charcoal Treatment: Activated charcoal can be effective in adsorbing pigments. However, it may also adsorb some of the target compound, so it should be used judiciously.
-
Column Chromatography: This is the most effective method. A preliminary column with a less polar solvent system can help in washing away many pigments before eluting the fraction containing this compound. For chlorophylls, a solvent system of hexane and ethyl acetate is often effective.
-
Solvent Partitioning: A liquid-liquid extraction can be used. For example, partitioning a methanol/water extract with hexane can remove a significant amount of chlorophyll.
Q4: My yield of this compound is consistently low. What can I do to improve it?
A4: Low yield can be attributed to several factors throughout the extraction and purification process.
-
Incomplete Extraction: Ensure the plant material is finely ground to maximize surface area. The extraction time and solvent-to-solid ratio may also need to be optimized. Sonication can sometimes improve extraction efficiency.
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. A solvent that is too polar may not efficiently extract the diterpenoid, while a highly non-polar solvent might leave it behind. A mid-polarity solvent like dichloromethane or ethyl acetate is often a good starting point.
-
Loss During Purification:
-
Column Overloading: Overloading the chromatography column can lead to poor separation and loss of product.
-
Inappropriate Solvent Gradient: In gradient chromatography, a rapid increase in solvent polarity can cause the compound of interest to elute with closely related impurities. A shallower gradient around the expected elution point of this compound can improve separation.
-
Irreversible Adsorption: Some compounds can irreversibly bind to the stationary phase. Ensure the chosen stationary phase (e.g., silica gel) is appropriate.
-
-
Degradation: As mentioned in A1, ensure that the extraction and purification are carried out under mild conditions to prevent degradation of the target molecule.
Q5: How can I confirm the identity and purity of my extracted this compound?
A5: A combination of analytical techniques is essential for unambiguous identification and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A sharp, symmetrical peak at a consistent retention time is indicative of a pure compound. Running different gradients and column types can help in detecting hidden impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the peaks should match the known data for this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate molecular weight, which can be used to confirm the molecular formula (C20H26O4 for this compound).
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as hydroxyls, carbonyls, and double bonds.
Data Presentation
The following table summarizes representative quantitative data for the extraction of clerodane diterpenoids from plant materials. Please note that specific yields and purity for this compound may vary depending on the plant source and extraction methodology.
| Parameter | Value | Source Plant (Example) | Method |
| Initial Yield (Crude Extract) | 2.1% | Justicia insularis | Maceration in Dichloromethane/Methanol |
| Yield of Pure Diterpenoid | 0.7% (of dry plant material) | Justicia insularis | Column Chromatography |
| Purity after Column Chromatography | >95% | General Clerodane Diterpenoids | HPLC Analysis |
| Purity after Recrystallization | >98% | General Clerodane Diterpenoids | HPLC Analysis |
Experimental Protocols
General Protocol for the Extraction and Isolation of this compound
This protocol is a generalized procedure based on methods for isolating clerodane diterpenoids like Hautriwaic acid. Optimization will likely be necessary for specific plant sources.
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Dodonaea viscosa) at room temperature and grind it into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable solvent (e.g., dichloromethane or a 1:1 mixture of dichloromethane and methanol) at room temperature for 72 hours.
-
Filter the extract and repeat the maceration process with fresh solvent two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Column Chromatography (Initial Purification):
-
Prepare a silica gel column packed in a non-polar solvent such as hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed extract onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., hexane -> 9:1 hexane:ethyl acetate -> ... -> 100% ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
-
Further Chromatographic Purification:
-
Combine the fractions containing the target compound and concentrate them.
-
Perform a second round of column chromatography on the combined fractions, using a shallower solvent gradient to achieve better separation from closely eluting impurities.
-
-
Recrystallization (Final Purification):
-
Dissolve the purified fraction in a minimal amount of a hot solvent from which the compound is poorly soluble at room temperature (e.g., methanol, ethanol, or a mixture of solvents).
-
Allow the solution to cool slowly to promote the formation of crystals.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under a vacuum.
-
-
Analysis: Confirm the identity and purity of the final product using HPLC, NMR, and MS.
Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting logic for low product purity.
Caption: Pathway for identifying unknown contaminants.
Technical Support Center: Enhancing the Stability of Dehydrohautriwaic Acid in Solution
Welcome to the technical support center for Dehydrohautriwaic acid (DHNA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of DHNA in solution during experimental procedures. As direct stability data for DHNA is limited, this guide draws upon established knowledge of structurally similar diterpenoid acids, such as Dehydroabietic acid (DHAA), to offer robust troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound (DHNA) to degrade in solution?
A1: Based on the behavior of analogous diterpenoid acids, the primary factors influencing DHNA stability in solution include:
-
pH: DHNA is expected to be unstable in both highly acidic and basic conditions, which can catalyze hydrolysis and other degradation reactions.
-
Oxidation: The molecular structure of DHNA, while relatively stable due to its aromatic ring, can still be susceptible to oxidation, particularly in the presence of atmospheric oxygen, peroxides, or other oxidizing agents.[1]
-
Light (Photostability): Exposure to light, especially UV radiation, can induce photolytic degradation.[2]
-
Temperature: Elevated temperatures accelerate the rate of all potential degradation reactions.[1][3][4][5]
-
Microbial Contamination: In non-sterile solutions, microorganisms may be able to metabolize DHNA.[6]
Q2: What are the visible signs of DHNA degradation?
A2: While analytical confirmation is necessary, visual indicators of potential degradation in a DHNA solution may include a change in color (e.g., yellowing), the appearance of turbidity, or the formation of precipitate. For solid DHNA, discoloration or clumping may suggest degradation.[1]
Q3: What are the recommended storage conditions for solid DHNA and its solutions?
A3: To ensure long-term stability, solid DHNA should be stored at -20°C or lower in a tightly sealed, airtight container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).[1][7]
Solutions of DHNA are generally less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment. If temporary storage is unavoidable, solutions should be kept at low temperatures (-20°C or -80°C), protected from light in amber vials, and the headspace should be minimized or purged with an inert gas.[1]
Q4: What are the likely degradation products of DHNA?
A4: While specific degradation products for DHNA have not been extensively characterized, based on its structure and data from similar compounds, likely degradation products could include:
-
Oxidation Products: Oxidation may lead to the formation of hydroxylated or epoxidized derivatives.
-
Photodegradation Products: Exposure to UV light in aqueous solutions can lead to the formation of various byproducts, including decarboxylated and oxidized species.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Potential Cause | Troubleshooting Action | Rationale |
| Degradation of stock solution | Prepare a fresh stock solution of DHNA before each experiment. If using a previously prepared stock, perform an analytical check (e.g., HPLC) to confirm its integrity. | Diterpenoid acids can degrade in solution over time, even at low temperatures, leading to a decrease in the concentration of the active compound.[1] |
| Incompatibility with assay media | Evaluate the pH and composition of your bioassay media. Consider performing a short-term stability study of DHNA in the media by incubating it for the duration of the assay and then analyzing for degradation. | Components in the cell culture or assay media, as well as the pH, could catalyze the degradation of DHNA. |
| Adsorption to labware | Use silanized glassware or low-adhesion microplates. | As a relatively nonpolar molecule, DHNA may adsorb to the surfaces of plastic or glass, reducing its effective concentration in solution. |
Issue 2: Appearance of unknown peaks in HPLC analysis of DHNA samples.
| Potential Cause | Troubleshooting Action | Rationale |
| Sample degradation during preparation or storage | Minimize the time between sample preparation and injection. Keep samples in the autosampler at a low temperature (e.g., 4°C). | Exposure to ambient light and temperature during sample processing can lead to degradation. |
| On-column degradation | If degradation is suspected on the HPLC column, try modifying the mobile phase pH to be closer to neutral, if compatible with the desired separation. | The stationary phase or the mobile phase composition could be promoting the degradation of the analyte. |
| Forced degradation | The new peaks may be degradation products. To confirm, you can perform forced degradation studies (see Experimental Protocols section) to see if the same peaks are generated under stress conditions. | Understanding the degradation profile under stress conditions can help in identifying and characterizing degradation products. |
Quantitative Data Summary
The following tables summarize stability data for Dehydroabietic acid (DHAA), a structural analog of DHNA, which can provide insights into the expected stability profile of DHNA.
Table 1: Degradation Kinetics of Dehydroabietic Acid (DHAA) with OH Radicals
| Temperature (°C) | Second-Order Rate Constant (k₂) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (days) |
| 5 | 3.90 ± 0.69 × 10⁻¹² | 4.4 ± 0.8 |
| 25 | 5.72 ± 0.87 × 10⁻¹² | 2.3 ± 0.2 |
| 30 | 6.16 ± 0.47 × 10⁻¹² | - |
Data extracted from a study on the atmospheric degradation of DHAA. The degradation rate increases with temperature.[4][5]
Table 2: Influence of Mixing State on DHAA Degradation Rate at 25°C
| Compound | Second-Order Rate Constant (k₂) (cm³ molecule⁻¹ s⁻¹) |
| Pure DHAA | 5.72 ± 0.87 × 10⁻¹² |
| DHAA + (NH₄)₂SO₄ | 4.58 ± 0.95 × 10⁻¹² |
| DHAA + Soot | 3.30 ± 0.79 × 10⁻¹² |
This data suggests that the presence of other substances can influence the degradation rate of DHAA.[3][4]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of DHNA and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of DHNA in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for up to 48 hours. Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for up to 48 hours. Take samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for up to 48 hours, protected from light. Take samples at various time points and dilute with mobile phase for analysis.
-
Thermal Degradation: Place a solid sample of DHNA in an oven at 70°C for up to one week. Also, heat a solution of DHNA at 70°C. Sample at various time points for analysis.
-
Photolytic Degradation: Expose a solution of DHNA to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, and excipients.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where DHNA has maximum absorbance, and also use the DAD to check for peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.
Visualizations
Caption: Experimental workflow for DHNA stability testing.
Caption: Troubleshooting logic for DHNA instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory study on OH-initiated degradation kinetics of dehydroabietic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Laboratory study on OH-initiated degradation kinetics of dehydroabietic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Laboratory study on OH-initiated degradation kinetics of dehydroabietic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Growth, induction, and substrate specificity of dehydroabietic acid-degrading bacteria isolated from a kraft mill effluent enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Dehydrohautriwaic acid degradation pathways and prevention
Technical Support Center: Dehydrohautriwaic Acid
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work. Please note that specific degradation pathway and stability data for this compound are limited in published literature. Therefore, the information provided is based on general principles of diterpenoid acid chemistry and stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
1. Issue: Rapid degradation of this compound is observed in aqueous solutions.
-
Question: My this compound sample, when dissolved in an aqueous buffer, shows significant degradation in a short period as confirmed by HPLC. What could be the cause and how can I mitigate this?
-
Answer: Rapid degradation in aqueous solutions for compounds like diterpenoid acids can often be attributed to pH-mediated hydrolysis or oxidation.
-
Troubleshooting Steps:
-
pH Optimization: The stability of carboxylic acids can be pH-dependent. We recommend performing a pH stability profile. Prepare buffers at various pH values (e.g., pH 3, 5, 7, 9) and monitor the degradation of this compound over time. This will help identify the optimal pH range for stability.
-
Minimizing Oxidation: If oxidation is suspected, consider deoxygenating your solvents by sparging with an inert gas like nitrogen or argon before use. The addition of antioxidants, such as ascorbic acid or EDTA (to chelate metal ions that can catalyze oxidation), may also be beneficial.
-
Solvent Choice: If your experimental design allows, consider using a co-solvent system (e.g., water with acetonitrile or methanol) to decrease the water activity and potentially slow down hydrolysis.
-
Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of degradation.
-
-
2. Issue: Appearance of unknown peaks during HPLC analysis of stored this compound.
-
Question: After storing my this compound sample (solid or in solution), I am observing several new peaks in my HPLC chromatogram. How can I identify these degradation products?
-
Answer: The appearance of new peaks suggests that your sample is degrading. Identifying these degradants is crucial for understanding the degradation pathway.
-
Troubleshooting Steps:
-
Forced Degradation Studies: To intentionally generate and identify degradation products, you can perform forced degradation studies. This involves subjecting the this compound to stress conditions such as acid, base, oxidation, heat, and light.[1]
-
LC-MS Analysis: The most effective way to identify the unknown peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer will provide the mass-to-charge ratio (m/z) of the degradation products, which can be used to deduce their molecular formulas and propose structures.
-
Literature Review on Related Compounds: Since data on this compound is scarce, review literature on the degradation of similar diterpenoid acids. This may provide clues as to the likely structures of the degradation products you are observing.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: While specific pathways for this compound are not well-documented, diterpenoid acids can be susceptible to several degradation mechanisms:
-
Oxidation: The double bonds and any susceptible CH groups in the molecule can be prone to oxidation, leading to the formation of epoxides, hydroperoxides, or ketones.[2][3]
-
Hydrolysis: If the compound is in an esterified form or has other hydrolyzable functional groups, it can undergo hydrolysis, particularly at non-neutral pH.
-
Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions leading to degradation.[1][4]
-
Thermal Degradation: High temperatures can accelerate degradation reactions.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Solid Form: Store as a solid in a tightly sealed container at -20°C or below. Protect from light by using an amber vial or by storing it in the dark.
-
In Solution: If you need to store it in solution, prepare the solution in a suitable organic solvent (e.g., DMSO, ethanol) at a high concentration. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. For aqueous solutions, it is highly recommended to use them fresh.
Q3: How does pH affect the stability of this compound?
A3: The stability of compounds containing carboxylic acid groups can be highly dependent on pH.[5] At extreme pH values (highly acidic or highly basic), the molecule may be susceptible to acid- or base-catalyzed hydrolysis or rearrangements. The optimal pH for stability needs to be determined experimentally.
Quantitative Data Summary
Due to the lack of specific experimental data for this compound, the following table presents illustrative data from a hypothetical forced degradation study to demonstrate how such data could be presented.
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 85.2 | Hydrolyzed product A |
| 0.1 M NaOH | 24 | 65.7 | Rearrangement product B |
| 10% H₂O₂ | 24 | 72.1 | Oxidized product C, Oxidized product D |
| Heat (80°C) | 24 | 90.5 | Thermal degradant E |
| Light (UV) | 24 | 88.3 | Photodegradant F |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[1]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a 100°C oven for 48 hours. Also, place a vial of the stock solution in a 60°C oven for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter.[1] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a suitable analytical method, such as reverse-phase HPLC with UV detection. If degradation is observed, further analysis by LC-MS is recommended for the identification of degradation products.
Visualizations
Caption: Hypothetical degradation pathways for a diterpenoid acid.
Caption: Workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions in Dehydrohautriwaic acid derivatization
Welcome to the technical support center for the derivatization of Dehydrohautriwaic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatizing this diterpenoid lactone, with a focus on minimizing side reactions and maximizing yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive functional groups?
This compound is a naturally occurring diterpenoid belonging to the abietane class[1]. Its structure is characterized by a tricyclic system containing a carboxylic acid group, a lactone ring, and carbon-carbon double bonds. These functional groups are the primary sites of reactivity during derivatization.
Q2: Why is derivatization of this compound necessary?
Derivatization is often performed to enhance the analytical properties of the molecule, such as improving its volatility and thermal stability for gas chromatography (GC) analysis, or to increase its detectability in liquid chromatography (LC) by introducing a chromophore or fluorophore. Additionally, derivatization can be a key step in the synthesis of new bioactive compounds[1].
Q3: What are the most common derivatization methods for the carboxylic acid group of this compound?
The most common methods for derivatizing the carboxylic acid group are:
-
Esterification: Conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, to increase volatility and improve chromatographic peak shape.
-
Silylation: Replacement of the acidic proton with a silyl group (e.g., trimethylsilyl, TMS), which also increases volatility and thermal stability.
-
Amidation: Reaction of the carboxylic acid with an amine to form an amide, which can be useful for introducing specific functionalities or for creating peptide-like structures[2].
Q4: What are the primary side reactions to be aware of during the derivatization of this compound?
The primary side reactions include:
-
Lactone Ring Opening: The lactone is an ester and can be susceptible to hydrolysis or aminolysis under acidic or basic conditions, leading to the formation of a diol-carboxylic acid.
-
Reactions at the Double Bonds: The carbon-carbon double bonds can undergo addition reactions, especially under strongly acidic or oxidizing conditions.
-
Epimerization: Harsh reaction conditions could potentially lead to changes in the stereochemistry of the molecule.
-
Incomplete Derivatization: Failure to completely derivatize the carboxylic acid can lead to a mixture of products and inaccurate quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Issue 1: Low Yield of the Desired Derivative
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Increase reaction time. - Increase reaction temperature cautiously, monitoring for degradation. - Use a higher concentration of the derivatizing reagent. |
| Reversibility of the reaction (especially for esterification) | - For Fischer esterification, use a large excess of the alcohol to shift the equilibrium towards the product. - Remove water as it is formed using a Dean-Stark apparatus or a dehydrating agent. |
| Degradation of the starting material or product | - Use milder reaction conditions (lower temperature, less harsh catalyst). - Employ protecting groups for sensitive functionalities if necessary. |
| Hydrolysis of the derivative during workup | - Ensure all workup steps are performed under anhydrous conditions where possible. - For silyl ethers, avoid acidic or strongly basic aqueous workup. |
Issue 2: Presence of Multiple Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Incomplete derivatization | - Optimize reaction conditions as described in "Low Yield". |
| Side reaction: Lactone ring opening | - Use milder reaction conditions (e.g., for esterification, avoid strong acids and high temperatures). - Consider using a protecting group for the lactone if it is particularly labile under the required derivatization conditions. |
| Side reaction: Addition to double bonds | - Avoid strongly acidic or oxidizing reagents. - Use reaction conditions that are specific for the carboxylic acid group. |
| Presence of impurities in the starting material | - Purify the starting this compound before derivatization. |
Data Presentation
| Derivatization Method | Typical Reagents | General Reaction Conditions | Expected Yield Range (for similar compounds) | Potential for Side Reactions |
| Methyl Esterification | Diazomethane in ether | Room temperature, 1 hour | >90% | Low, but diazomethane is toxic and explosive. |
| Fischer Esterification | Methanol, catalytic H₂SO₄ | Reflux, several hours | 60-80% | Moderate to high (lactone opening, double bond reactions). |
| Silylation (TMS ether) | BSTFA, TMCS in pyridine | 60-80°C, 30-60 min | >90% | Low, but sensitive to moisture. |
| Ugi Reaction (Amide) | Aldehyde, amine, isocyanide | Room temperature, 24-48 hours | 50-70% | Moderate, can be complex to optimize. |
Experimental Protocols
The following are generalized protocols for the derivatization of this compound, based on methods used for similar compounds. It is crucial to optimize these conditions for your specific application.
Protocol 1: Methyl Esterification using Diazomethane
Warning: Diazomethane is highly toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
-
Preparation of Diazomethane: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to standard procedures.
-
Derivatization:
-
Dissolve approximately 1 mg of this compound in 1 mL of diethyl ether in a small vial.
-
Add the ethereal solution of diazomethane dropwise with gentle swirling until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction to stand at room temperature for 10-15 minutes.
-
Carefully evaporate the excess diazomethane and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Protocol 2: Silylation to form the Trimethylsilyl (TMS) Ester
-
Reagent Preparation: Prepare a silylating reagent mixture consisting of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine in a 2:1 (v/v) ratio.
-
Derivatization:
-
Place approximately 0.5 mg of dried this compound into a reaction vial.
-
Add 100 µL of the silylating reagent mixture.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before opening.
-
The sample is now ready for GC-MS analysis.
-
Mandatory Visualizations
Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Potential Side Reactions
Caption: Common side reactions during this compound derivatization.
Troubleshooting Logic
Caption: Decision tree for troubleshooting derivatization issues.
References
Technical Support Center: Dehydrohautriwaic Acid and Cell Viability Assay Interference
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter interference from Dehydrohautriwaic acid in common cell viability assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with cell viability assays?
This compound is a diterpenoid compound. Diterpenoids, as a class of natural products, are known to sometimes interfere with in vitro assays.[1] Interference can arise from a compound's intrinsic properties, such as its color, fluorescence, or redox activity, which can lead to inaccurate readings in common colorimetric and fluorometric cell viability assays.[1]
Q2: Which cell viability assays are most likely to be affected by this compound?
Assays that rely on tetrazolium salt reduction, such as the MTT, MTS, and XTT assays, are particularly susceptible to interference by compounds with reducing potential.[2][3][4] Assays based on resazurin reduction (e.g., AlamarBlue) can also be affected by the intrinsic redox activity of the test compound.[1] Lactate dehydrogenase (LDH) assays, which measure membrane integrity, are generally less prone to interference from colored or reducing compounds, but other factors can still lead to inaccurate results.
Q3: What are the common signs of assay interference by a test compound like this compound?
Common signs of interference include:
-
False-positive results: An apparent increase in cell viability or a decrease in cytotoxicity that is not due to a biological effect. This can occur if the compound directly reduces the assay reagent (e.g., MTT to formazan).[2][5]
-
False-negative results: An apparent decrease in cell viability that is not due to cytotoxicity. This could be caused by the compound inhibiting the cellular enzymes responsible for reducing the assay substrate.
-
High background readings: Significant signal generation in cell-free control wells containing only the compound and assay reagents.[6]
-
Inconsistent or non-reproducible data: High variability between replicate wells or experiments.
Troubleshooting Guides
Issue 1: Suspected False-Positive Results in Tetrazolium-Based Assays (MTT, MTS, XTT)
If you observe an unexpected increase in cell viability when treating cells with this compound, it may be directly reducing the tetrazolium salt.
Troubleshooting Steps:
-
Perform a Cell-Free Control Experiment:
-
Prepare wells with culture medium and this compound at the same concentrations used in your cell-based experiment.
-
Do not add cells to these wells.
-
Add the tetrazolium reagent (MTT, MTS, or XTT) and incubate for the same duration as your main experiment.
-
If a color change is observed in the absence of cells, this indicates direct reduction of the reagent by your compound.[1][5]
-
-
Quantitative Analysis of Interference:
-
Measure the absorbance of the cell-free control wells.
-
Subtract the background absorbance from these wells from the absorbance of your experimental wells containing cells.
-
Data Summary: Expected Absorbance Readings in Case of Interference
| Condition | Expected Absorbance (OD) | Interpretation |
| Cells + Vehicle | +++ | Normal cell viability |
| Cells + this compound | ++++ | Apparent high viability (potential interference) |
| No Cells + Vehicle | + | Background |
| No Cells + this compound | ++ | Direct reduction of tetrazolium salt |
Issue 2: Inconsistent Results or Suspected Inhibition of Cellular Reductases
If your results are highly variable or you suspect this compound might be inhibiting the cellular enzymes responsible for dye reduction, consider the following:
Troubleshooting Steps:
-
Use an Alternative Viability Assay:
-
Switch to an assay with a different mechanism that does not rely on dehydrogenase activity.
-
LDH Assay: Measures lactate dehydrogenase release from damaged cells, indicating loss of membrane integrity.[7]
-
ATP Assay: Measures the level of intracellular ATP, which is a marker of metabolically active cells.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of total cell number.
-
-
Microscopic Examination:
-
Visually inspect the cells under a microscope after treatment with this compound.
-
Look for morphological changes indicative of cytotoxicity, such as cell rounding, detachment, or membrane blebbing. This can help to confirm or refute the results of the viability assay.
-
Experimental Protocols
Protocol 1: Cell-Free Interference Test for Tetrazolium Assays
Objective: To determine if this compound directly reduces tetrazolium salts.
Materials:
-
96-well plate
-
Cell culture medium
-
This compound stock solution
-
MTT, MTS, or XTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Add 100 µL of cell culture medium to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in the medium, covering the concentration range used in your cell viability experiments. Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution (5 mg/mL) or 20 µL of MTS/XTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To assess cell viability based on membrane integrity.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis solution (positive control)
-
Stop solution
-
Plate reader
Procedure:
-
Treat cells with various concentrations of this compound and controls for the desired exposure time.
-
Include wells for:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis solution (maximum LDH release)
-
Medium only (background)
-
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
-
Calculate cytotoxicity as follows:
-
% Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
-
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Mechanism of tetrazolium assay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Dehydrohautriwaic Acid Purification
Disclaimer: Detailed, publicly available protocols for scaling up the purification of Dehydrohautriwaic acid are limited. This guide is therefore based on established principles for the purification of diterpenoid carboxylic acids, the likely chemical class of this compound. The provided protocols and data are illustrative and should be adapted based on experimental results.
Frequently Asked Questions (FAQs)
1. What is the general strategy for scaling up the purification of this compound?
A common strategy involves a multi-step approach starting from the crude extract, followed by one or more chromatographic steps to achieve the desired purity. The process typically begins with method development at the laboratory scale, which is then linearly scaled up for larger quantities.[1][2][3]
2. How do I choose an appropriate extraction solvent for this compound?
As a diterpenoid carboxylic acid, this compound is expected to be moderately polar.[4] Initial extraction from the source material (e.g., plant biomass) can be performed with solvents like methanol, ethanol, or ethyl acetate.[5] A common approach is to use a solvent that efficiently extracts the target compound while minimizing the co-extraction of highly nonpolar or polar impurities.
3. What are the recommended chromatographic techniques for purifying this compound at a larger scale?
For multi-gram scale-up, a combination of flash chromatography and preparative High-Performance Liquid Chromatography (prep-HPLC) is often effective.[6][7]
-
Flash Chromatography: Ideal for the initial cleanup of the crude extract to remove major impurities and enrich the fraction containing this compound.[2][3] It is a cost-effective and relatively fast technique.
-
Preparative HPLC: Used for the final purification step to achieve high purity (>95%).[6][8] Reverse-phase chromatography is commonly employed for compounds of this polarity.
4. How do I develop a method for flash chromatography?
Method development for flash chromatography typically starts with Thin Layer Chromatography (TLC) to screen for a suitable solvent system that provides good separation between this compound and its major impurities.[9] The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4. Common solvent systems for diterpenoids include gradients of ethyl acetate in hexane or methanol in dichloromethane.[5][9][10]
5. What are the key parameters to consider when scaling up from analytical HPLC to preparative HPLC?
When scaling up an HPLC method, the goal is to maintain the separation quality (resolution) while increasing the amount of purified product. The key is to keep the linear velocity of the mobile phase constant.[3] This is achieved by increasing the flow rate in proportion to the change in the column's cross-sectional area.
The scale-up formula is: Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))^2 / (ID (analytical))^2 ]
Where ID is the internal diameter of the column.
Experimental Protocols
Protocol 1: Lab-Scale Flash Chromatography Method Development
-
Sample Preparation: Dissolve a small amount of the crude extract in a suitable solvent (e.g., dichloromethane or methanol).
-
TLC Analysis: Spot the dissolved extract onto a silica gel TLC plate.
-
Solvent System Screening: Develop the TLC plate in various solvent systems. Start with a non-polar system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Optimal System Selection: Identify the solvent system that provides the best separation with the Rf of this compound around 0.3.
-
Gradient Development: Based on the optimal TLC solvent system, design a linear gradient for the flash chromatography column, starting with a lower polarity than the TLC system and ending with a higher polarity.
Protocol 2: Scaling up to Preparative HPLC
-
Analytical Method Optimization: Develop an analytical HPLC method (e.g., using a 4.6 mm ID C18 column) that provides good resolution for this compound. Optimize the mobile phase composition (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic acid to improve peak shape for a carboxylic acid) and gradient.
-
Determine Maximum Sample Load: On the analytical column, perform loading studies by injecting increasing amounts of the partially purified sample from the flash chromatography step to determine the maximum load before resolution is lost.[11][12]
-
Select Preparative Column: Choose a preparative column with the same stationary phase as the analytical column but with a larger internal diameter (e.g., 21.2 mm, 30 mm, or 50 mm).[13]
-
Calculate Preparative Flow Rate: Use the scale-up formula to calculate the corresponding flow rate for the preparative column.
-
Adjust Gradient Time: The gradient time should also be scaled proportionally to the column volume to maintain the same separation profile.
-
Calculate Sample Load: The sample load can be scaled up proportionally to the increase in the column's cross-sectional area.
Data Presentation
Table 1: Hypothetical Data for Flash Chromatography Solvent System Screening
| Solvent System (Ethyl Acetate in Hexane) | Rf of this compound | Separation from Major Impurities | Observations |
| 10% | 0.65 | Poor | Compound elutes too quickly. |
| 20% | 0.45 | Moderate | Some co-elution with a less polar impurity. |
| 30% | 0.32 | Good | Baseline separation from major impurities. |
| 40% | 0.18 | Moderate | Peak tailing observed. |
Table 2: Hypothetical Scale-Up Parameters for Preparative HPLC
| Parameter | Analytical HPLC | Preparative HPLC |
| Column ID | 4.6 mm | 30 mm |
| Stationary Phase | C18, 5 µm | C18, 5 µm |
| Flow Rate | 1.0 mL/min | 42.5 mL/min |
| Maximum Sample Load | 5 mg | ~210 mg |
| Gradient Time | 20 min | 20 min (for isocratic, adjust for gradient) |
| Purity Achieved | >98% | >97% |
| Yield | >95% | >93% |
Troubleshooting Guides
Flash Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound does not elute | Solvent system is not polar enough. | Gradually increase the percentage of the polar solvent in the mobile phase.[14] |
| Compound may have decomposed on the silica gel. | Test the stability of the compound on a TLC plate. If unstable, consider using a different stationary phase like alumina or deactivated silica.[14] | |
| Poor separation of compounds | Inappropriate solvent system. | Re-optimize the solvent system using TLC to achieve better separation. |
| Column is overloaded. | Reduce the amount of crude extract loaded onto the column. | |
| Compound elutes too quickly | Solvent system is too polar. | Decrease the percentage of the polar solvent. |
| Streaking or tailing of bands | Compound is sparingly soluble in the mobile phase. | Try a different solvent system in which the compound is more soluble. |
| Acidic nature of silica gel interacting with the compound. | Add a small amount of acetic or formic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.[9] |
Preparative HPLC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High backpressure | Blockage in the system (e.g., column frit, tubing). | Flush the system in the reverse direction. If the pressure remains high, replace the column frit or the column.[15] |
| Mobile phase precipitation. | Ensure mobile phase components are fully miscible and filtered.[15] | |
| Peak fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Reduce the injection volume or concentration.[16] | |
| Peak tailing | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase (e.g., a small amount of acid like TFA or formic acid for an acidic compound). |
| Column void or degradation. | Replace the column. | |
| Split peaks | Clogged column inlet frit. | Replace the inlet frit. |
| Sample solvent incompatibility with the mobile phase. | Dissolve the sample in the mobile phase. | |
| Loss of resolution during scale-up | Incorrect calculation of flow rate or gradient. | Recalculate the scale-up parameters, ensuring linear velocity is maintained. |
| Overloading the preparative column. | Perform a loading study on the preparative column to determine its optimal capacity.[16] |
Visualizations
Caption: Workflow for scaling up this compound purification.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Extraction of carboxylic acid-containing diterpenoids from Dodonaea viscosa via pressurised hot water extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Chromatography [chem.rochester.edu]
- 10. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 11. Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community | Separation Science [sepscience.com]
- 12. silicycle.com [silicycle.com]
- 13. agilent.com [agilent.com]
- 14. Chromatography [chem.rochester.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. warwick.ac.uk [warwick.ac.uk]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Dehydroabietic Acid and Its Derivatives
Dehydroabietic acid (DHA), a naturally occurring diterpene resin acid, has garnered significant attention in the scientific community for its diverse pharmacological properties. Extensive research has demonstrated its potential as a scaffold for the development of novel therapeutic agents. This guide provides a comparative overview of the bioactivity of dehydroabietic acid and its synthesized derivatives, with a focus on their anti-inflammatory, anticancer, and antibacterial activities. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of key experimental findings.
Anti-inflammatory Activity
Dehydroabietic acid and its derivatives have shown promising anti-inflammatory effects in various experimental models. These compounds modulate key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.
Kim et al. demonstrated that dehydroabietic acid reduces nitric oxide (NO) production in macrophage cell lines and decreases the expression of inflammatory genes.[1][2] The anti-inflammatory mechanism involves the suppression of the NF-κB and AP-1 signaling pathways.[2] Specifically, DHA inhibits the activity of Src and Syk in the NF-κB cascade and TAK1 in the AP-1 cascade.[1][2] Furthermore, dehydroabietic acid has been shown to be an activator of PPARα and PPARγ, which contributes to its ability to inhibit the production of pro-inflammatory mediators like MCP-1, TNF-α, and NO.[1]
| Compound/Extract | Model | Dosage | Inhibition | Reference |
| Hautriwaic Acid (HA) | TPA-induced mouse ear edema | 0.25 mg/ear | 60.2% | [3][4][5] |
| Hautriwaic Acid (HA) | TPA-induced mouse ear edema | 0.5 mg/ear | 70.2% | [3][4][5] |
| Hautriwaic Acid (HA) | TPA-induced mouse ear edema | 1.0 mg/ear | 87.1% | [3][4][5] |
| Hautriwaic Acid (HA) | Chronic TPA-induced mouse ear edema | 15 mg/kg | 64% | [3][4][5] |
| Dodonaea viscosa Dichloromethane Extract (DvDE) | TPA-induced mouse ear edema | 3 mg/kg | 97.8% | [3][4][5] |
| Dodonaea viscosa Dichloromethane Extract (DvDE) | Chronic TPA-induced mouse ear edema | 100 mg/kg | 71.8% | [3][4] |
| Indomethacin | Chronic TPA-induced mouse ear edema | - | 40% | [3][4] |
Experimental Protocol: TPA-Induced Mouse Ear Edema
This assay is a standard in vivo model for acute inflammation. 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that, when applied to a mouse's ear, induces a significant edematous response.
-
Animals: CD-1 mice are typically used.
-
Procedure:
-
A solution of TPA in a suitable solvent (e.g., acetone) is applied topically to the inner and outer surfaces of one ear of each mouse.
-
The test compound (Dehydrohautriwaic acid, its derivatives, or a reference drug like indomethacin) is applied topically to the same ear, often simultaneously or shortly after the TPA application. The contralateral ear serves as a control.
-
After a specific period (usually a few hours), the mice are euthanized, and a standardized circular section of each ear is punched out and weighed.
-
The difference in weight between the TPA-treated ear and the control ear is calculated to determine the extent of edema.
-
The percentage inhibition of edema by the test compound is calculated relative to the edema in the TPA-only treated group.
-
Anticancer Activity
Dehydroabietic acid and its derivatives have exhibited cytotoxic effects against various cancer cell lines, operating through mechanisms such as apoptosis induction and cell cycle arrest.[1]
A derivative of dehydroabietic acid has been suggested as a potential therapeutic for gastric cancer by inducing damage to cell membranes and organelles, ultimately leading to apoptosis.[1] Another study found that dehydroabietic acid induces apoptosis in human lung cells by activating caspase-3 and PARP and interfering with mitochondrial function.[1] Furthermore, dehydroabietic oxime, a derivative, has shown potential in treating pancreatic cancer by up-regulating p27 and down-regulating cyclin D1, thereby causing G1 phase cell cycle arrest.[1] Certain derivatives have also been identified as potential EGFR kinase domain inhibitors.[1]
| Compound | Cell Line | Activity | IC50 | Reference |
| Dehydroabietic acid derivative (2, Figure 2 in source) | Gastric cancer cells | Induces apoptosis | - | [1] |
| Dehydroabietic acid | Human lung cells | Induces apoptosis | - | [1] |
| Dehydroabietic oxime | Pancreatic cancer cells | G1 phase cell cycle arrest | - | [1] |
| Dehydroabietic acid derivative (5, Figure 3 in source) | - | - | - | [1] |
| N-(1H-benzo[d]imidazol-2-yl)benzamide/benzenesulfonamide derivatives | Various cancer cell lines | Anticancer | <10 μM (for active compounds) | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Lines: A variety of human cancer cell lines can be used, such as those mentioned in the table above (e.g., gastric, lung, pancreatic cancer cells).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (Dehydroabietic acid or its derivatives) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
-
Antibacterial Activity
Dehydroabietic acid and its derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1][6]
One study reported that a derivative of dehydroabietic acid exhibited excellent antibacterial activity against Bacillus subtilis and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values of 4 and 2 μg/mL, respectively.[1] Dehydroabietic acid-containing serine derivatives have also shown potent activity against Gram-positive bacteria, with MIC90 values of 8 μg/mL against methicillin-resistant S. aureus, Staphylococcus epidermidis, and Streptococcus mitis.[1] Furthermore, dehydroabietic acid itself has been found to be active against several strains of Streptococcus mutans.[1] The antimicrobial activity is dependent on the functionality at the C-18 position of the molecule.[6]
| Compound | Bacteria | MIC (μg/mL) | Reference |
| Dehydroabietic acid derivative (5, Figure 3 in source) | Bacillus subtilis | 4 | [1] |
| Dehydroabietic acid derivative (5, Figure 3 in source) | Staphylococcus aureus | 2 | [1] |
| Dehydroabietic acid-containing serine derivative (6, Figure 3 in source) | Methicillin-resistant S. aureus | 8 (MIC90) | [1] |
| Dehydroabietic acid-containing serine derivative (6, Figure 3 in source) | Staphylococcus epidermidis | 8 (MIC90) | [1] |
| Dehydroabietic acid-containing serine derivative (6, Figure 3 in source) | Streptococcus mitis | 8 (MIC90) | [1] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Bacterial Strains: A panel of clinically relevant bacterial strains, both Gram-positive and Gram-negative, are used.
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test bacterium is added to each well.
-
The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of hautriwaic acid isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structural effects on the bioactivity of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dehydroabietic Acid's Anti-Cancer Mechanism of Action
Disclaimer: Due to the limited availability of scientific literature on the specific mechanism of action of Dehydrohautriwaic acid, this guide will focus on the closely related and structurally similar compound, Dehydroabietic acid (DAA) . The findings presented for DAA may offer potential insights into the biological activities of this compound.
This guide provides a comparative analysis of the anti-cancer properties of Dehydroabietic acid (DAA) against two other well-characterized anti-cancer agents: YM155, a survivin suppressant, and Stattic, a STAT3 inhibitor. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.
Data Presentation
The following tables summarize the cytotoxic and inhibitory activities of Dehydroabietic acid, YM155, and Stattic across various cancer cell lines.
Table 1: Cytotoxicity of Dehydroabietic Acid (DAA) and its Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Dehydroabietic acid | BEL-7402 | Liver Cancer | 46.70 | [1] |
| Derivative 22f | HeLa | Cervical Cancer | 7.76 ± 0.98 | [2] |
| Derivative 67g | SMMC-7721 | Liver Cancer | 0.51 - 1.39 | [2] |
| Derivative 77b | SMMC-7721 | Liver Cancer | 0.72 ± 0.09 | [2] |
| Derivative 4b | MCF-7 | Breast Cancer | 1.78 ± 0.36 | [3] |
| Derivative 4b | SMMC-7721 | Liver Cancer | 0.72 ± 0.09 | [3] |
| Derivative 4b | HeLa | Cervical Cancer | 1.08 ± 0.12 | [3] |
| Derivative 3b | HepG2 | Liver Cancer | 10.42 ± 1.20 | [4] |
| Derivative 3b | MCF-7 | Breast Cancer | 7.00 ± 0.96 | [4] |
| Derivative 3b | HCT-116 | Colon Cancer | 9.53 ± 1.03 | [4] |
| Derivative 3b | A549 | Lung Cancer | 11.93 ± 1.76 | [4] |
Table 2: Cytotoxicity of YM155 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| DU145 | Prostate Cancer | 8.3 | [5] |
| PC3 | Prostate Cancer | 3.3 | [5] |
| Various Neuroblastoma Lines | Neuroblastoma | 8 - 212 | [6] |
| Patient-Derived GBM CSCs | Glioblastoma | 0.7 - 10 | [7] |
| EGFRvIII-expressing GBM | Glioblastoma | 3.8 - 36 | [7] |
Table 3: Inhibitory Activity and Cytotoxicity of Stattic
| Assay/Cell Line | Target/Cancer Type | IC50 (µM) | Citation |
| Cell-free assay | STAT3 SH2 domain binding | 5.1 | [8][9][10] |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | 2.562 ± 0.409 | [11] |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | 3.481 ± 0.953 | [11] |
| Cal33 | Head and Neck Squamous Cell Carcinoma | 2.282 ± 0.423 | [11] |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | 2.648 ± 0.542 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of the mechanisms of action.
Cell Viability Assay (WST-8 Assay)
This protocol is for determining the cytotoxicity of a compound by measuring cell viability.
-
Materials:
-
96-well microplate
-
Cells of interest
-
Culture medium
-
Test compound (Dehydroabietic acid, YM155, or Stattic)
-
WST-8 solution (e.g., Abcam ab228554 or Cayman Chemical 10010199)[12]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[12]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.[12]
-
Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator, protected from light.[13] The incubation time may vary depending on the cell type and density.
-
Gently mix the plate on an orbital shaker for one minute to ensure a homogeneous distribution of the formazan product.[12]
-
Measure the absorbance at 450 nm using a microplate reader.[12]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry.
-
Materials:
-
Procedure:
-
Induce apoptosis in cells by treating with the desired compound for a specified time. Include untreated cells as a negative control.
-
Harvest 1-5 x 10⁵ cells by centrifugation. For adherent cells, use a gentle detachment method like trypsin-EDTA.[14]
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Gently mix the cells and incubate for 15-20 minutes at room temperature in the dark.[14][16]
-
Analyze the samples by flow cytometry within one hour.[16]
-
Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[14][17]
-
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Procedure:
-
Induce apoptosis in cell cultures.
-
Collect 2-5 x 10⁶ cells and wash with cold PBS.[19]
-
Lyse the cells by adding 50-100 µL of cold lysis buffer and incubating on ice for 10-30 minutes.[19][20]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[20]
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
In a 96-well plate, add 50-200 µg of protein per well and adjust the volume with lysis buffer.[18]
-
Add 50 µL of 2X Reaction Buffer to each sample.[18]
-
Add 5 µL of the 4 mM DEVD-pNA substrate to initiate the reaction.[18]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[18][19]
-
The fold-increase in caspase-3 activity is determined by comparing the results from apoptotic samples with untreated controls.[18]
-
Western Blot for Protein Expression Analysis
This protocol is for detecting the expression levels of specific proteins such as Survivin, Bcl-2, cleaved Caspase-3, and PARP.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from treated and untreated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[21][22]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[21]
-
Block the membrane for 1 hour at room temperature or overnight at 4°C with blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-survivin, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP) overnight at 4°C with gentle shaking.[21]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Dehydroabietic Acid (DAA) Induced Apoptotic Pathway.
Caption: STAT3 Signaling Pathway and Inhibition by Stattic.
Caption: General Workflow for Western Blot Analysis.
References
- 1. Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [mdpi.com]
- 3. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stattic | STAT inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. Stattic | Cell Signaling Technology [cellsignal.com]
- 10. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 11. apexbt.com [apexbt.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. himedialabs.com [himedialabs.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. abcam.com [abcam.com]
- 19. biogot.com [biogot.com]
- 20. mpbio.com [mpbio.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. cusabio.com [cusabio.com]
Cross-validation of analytical methods for Dehydrohautriwaic acid
The primary analytical techniques for the quantification of these compounds are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Comparison of Analytical Methods
Two common analytical approaches for diterpene and triterpene acids are HPLC with Charged Aerosol Detection (CAD) or an Evaporative Light Scattering Detector (ELSD), and LC-MS/MS. Below is a comparison of typical performance data for these methods, compiled from studies on analogous compounds.
| Parameter | HPLC-CAD/ELSD | LC-MS/MS |
| **Linearity (R²) ** | > 0.998[1] | ≥ 0.99[2] |
| Limit of Detection (LOD) | ~2.5 - 50 ng[1][3] | ~0.03 - 4 ng/mL[4] |
| Limit of Quantitation (LOQ) | ~5 - 135 ng[1][3] | ~0.2 - 25 ppm[2] |
| Precision (RSD%) | < 5%[1] | < 15% |
| Accuracy/Recovery (%) | 97.7% - 101.4%[3] | 75.6% - 118.0% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-ELSD and LC-MS/MS analysis of diterpene acids.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the analysis of compounds that lack a strong UV chromophore.
-
Sample Preparation:
-
Accurately weigh the sample material.
-
Perform an extraction using a suitable solvent, such as methanol or a methanol/water mixture, often aided by ultrasonication.
-
Centrifuge the extract and collect the supernatant.
-
The extraction process may be repeated to ensure complete recovery.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: A C18 or C30 reversed-phase column is commonly used for the separation of these compounds.[1][3]
-
Mobile Phase: A gradient elution with a mixture of water (often containing a small amount of acid like acetic or formic acid) and an organic solvent such as methanol or acetonitrile is typical.[3]
-
Flow Rate: Approximately 0.8-1.5 mL/min.[2]
-
ELSD Settings: The drift tube temperature and nitrogen flow rate should be optimized for the specific analyte and mobile phase composition. For example, a drift tube temperature of 70°C and a nitrogen flow rate of 1.6 L/min have been used.[3]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.
-
Sample Preparation:
-
Sample extraction is performed as described for the HPLC-ELSD method.
-
For biological samples, a protein precipitation step with a solvent like ice-cold methanol may be necessary.
-
Centrifuge to remove precipitated proteins.
-
The supernatant is then diluted and filtered before injection.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte's structure.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[2][4]
-
Source Parameters: The source temperature, desolvation temperature, and gas flow rates need to be optimized for the specific instrument and method.
-
Methodology Visualization
The following diagrams illustrate the general workflows for the cross-validation of analytical methods and a typical sample analysis process.
References
A Comparative Analysis of Dehydroabietic Acid from Various Coniferous Sources
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dehydroabietic acid (DHA) derived from different plant sources. It includes quantitative data on yield, detailed experimental protocols for extraction and purification, and an overview of the compound's role in key signaling pathways.
Dehydroabietic acid, a tricyclic diterpenoid resin acid, is a promising natural product with a wide range of documented biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] Its primary natural sources are coniferous trees, particularly those of the Pinus (pine) and Picea (spruce) genera. The concentration and ease of extraction of DHA can vary significantly between different species and even different parts of the same plant. This guide aims to provide a comparative overview to aid in the selection of optimal plant sources and extraction methodologies for obtaining this valuable compound.
Quantitative Comparison of Dehydroabietic Acid Yield
The yield of Dehydroabietic acid from various coniferous sources is a critical factor for its large-scale isolation and subsequent research or drug development. The following table summarizes the reported yields of DHA from different plant species and tissues, providing a basis for comparative assessment.
| Plant Source | Tissue/Part | Yield of Dehydroabietic Acid (mg/g of dry weight) | Reference |
| Pinus sylvestris (Scots Pine) | Various (stem wood, thinning, sawdust, branch biomass, bark) | 0.707 - 3.290 | |
| Picea abies (Norway Spruce) | Stumps | ~0.73 - 0.83 (estimated) | [2] |
| Pinus pinaster (Maritime Pine) | Rosin | Not directly comparable (reported as ~150-200 mg/g of rosin) | [3][4][5] |
| Pinus nigra (Black Pine) | Needles/Resin | Presence confirmed, but quantitative yield data in mg/g is not readily available. | [6][7] |
Note: The yield for Picea abies was estimated based on a total resin acid content of 2.5 mg/g of dry matter, with Dehydroabietic acid constituting 29-33% of the total resin acids.[2]
Experimental Protocols: Extraction, Purification, and Quantification
The efficient isolation of Dehydroabietic acid is paramount for its study and application. Below are detailed methodologies for its extraction, purification, and quantification from coniferous sources.
I. Extraction Protocols
The choice of extraction solvent and method significantly impacts the yield and purity of the extracted DHA.
A. Solvent Extraction from Pinus Resin:
-
Sample Preparation: Freshly collected pine oleoresin is dissolved in a suitable organic solvent. A non-polar solvent like n-hexane or a slightly more polar solvent such as dichloromethane is typically used to selectively extract diterpenoids.
-
Extraction Procedure: The resin is mixed with the chosen solvent (e.g., in a 1:10 w/v ratio) and subjected to ultrasonication for approximately 20-30 minutes to ensure complete dissolution and extraction. This process can be repeated to maximize the yield.
-
Filtration and Concentration: The resulting solution is filtered to remove any insoluble plant material. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude diterpene-rich extract.
B. Ultrasound-Assisted Extraction from Picea abies Bark:
-
Sample Preparation: Dried and milled (Picea abies) bark (5 g) is used as the starting material.
-
Extraction Procedure: The bark is subjected to ultrasound-assisted extraction with a solvent mixture of ethanol and water (e.g., 70% ethanol). The extraction is performed with a solid/liquid ratio of 1:20 for 2 hours at a controlled temperature (e.g., 40-100°C).[8][9]
-
Filtration and Concentration: The crude extract is filtered, and the solvent is evaporated to yield the crude extract.
II. Purification Protocol: Column Chromatography
Following initial extraction, column chromatography is a standard method for the purification of Dehydroabietic acid.
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.
-
Mobile Phase: A gradient of non-polar to moderately polar solvents is employed. A common starting point is a mixture of n-hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.
-
Fraction Collection and Monitoring: The crude extract is loaded onto the column, and fractions are collected as the mobile phase is passed through. The separation is monitored by Thin Layer Chromatography (TLC), and fractions containing DHA are pooled.
III. Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying the amount of Dehydroabietic acid in an extract.
-
Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient elution is typically performed using a mixture of acetonitrile and water containing a small percentage of acetic acid (e.g., 0.1%).
-
Detection: The detection wavelength is set between 210 and 240 nm for optimal detection of Dehydroabietic acid.
-
Quantification: The concentration of DHA in the sample is determined by comparing the peak area to a calibration curve generated with known concentrations of a pure DHA standard.
Signaling Pathway Modulation by Dehydroabietic Acid
Dehydroabietic acid has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates the general mechanism of NF-κB activation and the points at which DHA is believed to intervene.
Caption: NF-κB signaling pathway and the inhibitory action of Dehydroabietic acid.
This guide provides a foundational comparison for researchers interested in Dehydroabietic acid. The presented data and protocols can serve as a starting point for optimizing the isolation and utilization of this potent natural compound from various coniferous sources. Further research is warranted to quantify DHA yields from a broader range of species and to explore novel, more efficient extraction and purification technologies.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Rosin from Pinus pinaster Portuguese forests shows a regular profile of resin acids [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exudates of Picea abies, Pinus nigra, and Larix decidua: Chromatographic Comparison and Pro-Migratory Effects on Keratinocytes In Vitro [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Dehydroabietic Acid: A Comparative Analysis of In Vitro and In Vivo Anticancer Efficacy
For Immediate Release
Dehydroabietic acid (DAA), a natural abietane diterpene found in coniferous trees, has garnered significant attention within the scientific community for its potential as an anticancer agent. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of DAA, presenting supporting experimental data, detailed methodologies, and insights into its molecular mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
In Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of Dehydroabietic acid and its derivatives against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in various cancer types, showcasing its broad-spectrum anticancer activity.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| AGS | Gastric Cancer | Dehydroabietic acid | Not specified, dose-dependent decrease in viability | [1][2] |
| MKN-28 | Gastric Cancer | Dehydroabietic acid | Not specified, dose-dependent decrease in viability | [1] |
| YCC-2 | Gastric Cancer | Dehydroabietic acid | Not specified, dose-dependent decrease in viability | [1][2] |
| SNU-216 | Gastric Cancer | Dehydroabietic acid | Not specified, dose-dependent decrease in viability | [1] |
| SNU-601 | Gastric Cancer | Dehydroabietic acid | Not specified, dose-dependent decrease in viability | [1] |
| SNU-668 | Gastric Cancer | Dehydroabietic acid | Not specified, dose-dependent decrease in viability | [1] |
| MGC-803 | Gastric Cancer | Compound 4j (DHA-oxazolidinone hybrid) | 3.82 ± 0.18 | [3] |
| HeLa | Cervical Cancer | Compound 22f (chiral dipeptide derivative) | 7.76 ± 0.98 | [4] |
| HepG2 | Liver Cancer | Compound 3b (DHA-pyrimidine hybrid) | 10.42 ± 1.20 | [5] |
| MCF-7 | Breast Cancer | Compound 3b (DHA-pyrimidine hybrid) | 7.00 ± 0.96 | [5] |
| HCT-116 | Colon Cancer | Compound 3b (DHA-pyrimidine hybrid) | 9.53 ± 1.03 | [5] |
| A549 | Lung Cancer | Compound 3b (DHA-pyrimidine hybrid) | 11.93 ± 1.76 | [5] |
| CNE-2 | Nasopharyngeal Carcinoma | Compound 4j (DHA-oxazolidinone hybrid) | 17.76 ± 0.69 | [3] |
| SK-OV-3 | Ovarian Cancer | Compound 4j (DHA-oxazolidinone hybrid) | 4.66 ± 2.13 | [3] |
| NCI-H460 | Lung Cancer | Compound 4j (DHA-oxazolidinone hybrid) | 8.44 ± 0.36 | [3] |
| T-24 | Bladder Cancer | Compound 4p (DHA-1,2,3-triazole-oxazolidinone hybrid) | 3.18 - 25.31 | [6] |
In Vivo Efficacy: Emerging Evidence of Antitumor Activity
While in vitro studies have been extensive, the exploration of Dehydroabietic acid's efficacy in living organisms is an emerging area of research. Current findings are promising, though detailed quantitative data from a broad range of cancer models remains limited.
One notable study investigating the effect of a Dehydroabietic acid derivative in a mouse xenograft model of pituitary adenomas demonstrated a significant inhibition of tumor growth. Administration of the compound resulted in a marked reduction in both tumor size and weight, corroborating the potent anticancer effects observed in vitro. However, specific details regarding the dosage, administration route, and percentage of tumor growth inhibition were not provided in the available literature. Further research is necessary to establish a comprehensive in vivo profile of DAA and its derivatives.
Mechanisms of Action: A Multi-pronged Attack on Cancer Cells
Dehydroabietic acid exerts its anticancer effects through the modulation of several key signaling pathways and the induction of programmed cell death (apoptosis).
1. Inhibition of Survivin: DAA has been identified as a novel inhibitor of survivin, a protein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis and promoting cell proliferation.[1][7] By downregulating survivin, DAA sensitizes cancer cells to apoptotic signals.[1][7]
2. Modulation of NF-κB and AP-1 Signaling Pathways: DAA has been shown to suppress the activity of key kinases in the NF-κB and AP-1 signaling cascades, which are critical for inflammatory responses and cancer cell survival.[8] Specifically, it inhibits Src and Syk in the NF-κB pathway and TAK1 in the AP-1 pathway.[8]
3. Induction of Cell Cycle Arrest and Apoptosis: DAA has been observed to induce cell cycle arrest, primarily at the G1 or S phase, in various cancer cell lines.[2][5] This cell cycle blockade is often followed by the induction of apoptosis, as evidenced by the upregulation of pro-apoptotic proteins like Bax and the cleavage of caspase-3 and PARP.[2][4]
Experimental Protocols
The following are summaries of the key experimental methodologies employed in the cited studies to evaluate the efficacy of Dehydroabietic acid.
Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the cytotoxic effect of DAA on cancer cells.
Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by DAA.
Cell Cycle Analysis (Flow Cytometry): This method is employed to determine the effect of DAA on the distribution of cells in different phases of the cell cycle.
Conclusion
Dehydroabietic acid demonstrates significant promise as a potent anticancer agent, exhibiting robust cytotoxic activity against a diverse range of cancer cell lines in vitro. Its multifaceted mechanism of action, which includes the inhibition of key survival pathways and the induction of apoptosis and cell cycle arrest, makes it an attractive candidate for further drug development. While preliminary in vivo studies support its antitumor potential, more extensive research is required to establish its efficacy, safety, and pharmacokinetic profile in preclinical and clinical settings. The continued investigation of DAA and its derivatives is warranted to unlock their full therapeutic potential in the fight against cancer.
References
- 1. Dehydroabietic Acid Is a Novel Survivin Inhibitor for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Biological Evaluation of Novel Dehydroabietic Acid-Oxazolidinone Hybrids for Antitumor Properties [mdpi.com]
- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02432E [pubs.rsc.org]
- 6. Design, synthesis, and antiproliferative evaluation of novel dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydroabietic Acid Is a Novel Survivin Inhibitor for Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of Dehydrohautriwaic Acid Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the structure-activity relationships (SAR) of dehydrohautriwaic acid analogues is limited in the current body of scientific literature. This guide provides a comparative analysis based on the extensive research conducted on dehydroabietic acid (DHA), a structurally similar natural product. The SAR principles derived from DHA analogues are presented here to infer potential strategies for the design and evaluation of novel this compound derivatives.
This compound, a furanoditerpenoid, and its structural relative, dehydroabietic acid, belong to the abietane diterpene family. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[1] Understanding the relationship between their chemical structure and biological activity is crucial for the development of potent and selective therapeutic agents. This guide summarizes the key SAR findings for dehydroabietic acid analogues and provides detailed experimental protocols for their evaluation.
Data Presentation: Comparative Biological Activities of Dehydroabietic Acid Analogues
The following tables summarize the in vitro biological activities of various dehydroabietic acid analogues, offering insights into the structural modifications that influence their potency.
Table 1: Cytotoxicity of Dehydroabietic Acid Analogues against Cancer Cell Lines
| Compound/Analogue | Modification | Cell Line | IC50 (µM) | Reference |
| Dehydroabietic acid | Parent Compound | Multiple | >100 | [2] |
| Dehydroabietinol | C-18 alcohol | HeLa, Jurkat | 13.0 (HeLa), 9.7 (Jurkat) | [1] |
| Dehydroabietinol acetate | C-18 acetate | Jurkat | 22.0 | [1] |
| Compound 74b | C-18 modification | SMMC-7721 | 0.36 | [3] |
| Compound 74e | C-18 modification | HepG2 | 0.12 | [3] |
| Compound 80j | C-18 benzimidazole derivative | SMMC-7721 | 0.08 - 0.42 | [3] |
| Compound 9n | C-18 acyl-thiourea derivative | HeLa | 6.58 | [4] |
| 3-pyridyl derivative (33) | C-13 chalcone hybrid | MCF-7, MDA-MB-231 | 2.21 (MCF-7), 5.89 (MDA-MB-231) | [5] |
Table 2: Antimicrobial Activity of Dehydroabietic Acid Analogues
| Compound/Analogue | Modification | Microorganism | MIC (µg/mL) | Reference |
| Dehydroabietic acid derivative (5) | C-7 modification | Bacillus subtilis, Staphylococcus aureus | 4 (B. subtilis), 2 (S. aureus) | [3] |
| Dehydroabietic acid derivative (6) | C-18 serine derivative | Methicillin-resistant S. aureus | 8 | [3] |
| Dehydroabietic acid analog (7) | General analog | Methicillin-resistant S. aureus | 32 | [3] |
| Dehydroabietic acid analog (8) | General analog | Methicillin-resistant S. aureus | 3.9 - 15.6 | [3] |
| Compound 61d | C-7 hydrazone derivative | Bacillus subtilis, Staphylococcus aureus | Potent | [3] |
| Compound 69o | C-14 1,2,3-triazole derivative | Gram-positive and Gram-negative bacteria | 1.6 - 3.1 | [3] |
| Amino alcohol-DAA derivative (2b) | C-18 amino alcohol | Xanthomonas oryzae pv. oryzae | 2.7 (EC50) | [6] |
Table 3: Anti-inflammatory Activity of Dehydroabietic Acid Analogues
| Compound/Analogue | Assay | Key Findings | Reference |
| Dehydroabietic acid | Nitric Oxide (NO) Production in Macrophages | Reduced NO production and inflammatory gene expression. | [7][8][9] |
| Methyl 16-nor-16-carboxydehydroabietate (22) | In vivo anti-inflammatory model | Weak activity | [10] |
| 7-keto-16-nor-16-carboxydehydroabietic acid (32) | In vivo anti-inflammatory model | Weak activity | [10] |
Structure-Activity Relationship (SAR) Summary for Dehydroabietic Acid Analogues
Based on the presented data, several key SAR trends can be identified for dehydroabietic acid analogues, which may be applicable to this compound:
-
Modifications at C-18: The carboxyl group at C-18 is a prime site for modification. Conversion to alcohols, esters, amides, and conjugation with other moieties like amino acids, thioureas, or benzimidazoles has shown to significantly enhance cytotoxic and antimicrobial activities.[1][3][4]
-
Modifications at the C-ring: Introduction of substituents on the aromatic C-ring can influence biological activity. For instance, the addition of a 1,2,3-triazole moiety at C-14 led to potent antibacterial compounds.[3]
-
Modifications at C-7: The C-7 position is another key site for functionalization. The introduction of oxime and hydrazone derivatives at this position has been shown to improve antibacterial activity.[3]
-
Hybrid Molecules: Creating hybrid molecules, such as DHA-chalcone hybrids, has emerged as a promising strategy to develop potent anticancer agents.[5]
These findings suggest that a systematic exploration of modifications at similar positions on the this compound scaffold could lead to the discovery of novel and potent bioactive compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound analogues.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound analogues) and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.
-
Griess Reaction:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[13]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Mandatory Visualizations
Signaling Pathway
Dehydroabietic acid has been shown to suppress inflammatory responses by inhibiting key signaling pathways.[8][9] The following diagram illustrates the inhibitory effect of dehydroabietic acid on the NF-κB and AP-1 signaling pathways, which are central to the expression of pro-inflammatory genes. This provides a potential mechanistic framework for the anti-inflammatory activity of this compound analogues.
Caption: Putative inhibitory mechanism of dehydroabietic acid on inflammatory signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for conducting SAR studies on this compound analogues, from initial synthesis to in-depth biological evaluation.
Caption: A generalized workflow for the SAR-guided discovery of bioactive this compound analogues.
References
- 1. uv.es [uv.es]
- 2. Gastroprotective and cytotoxic effect of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel Dehydroabietic Acid Derivatives Conjugated with Acyl-Thiourea Peptide Moiety as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of potential anti-inflammatory agents from dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Dehydrohautriwaic Acid and its Congener Dehydroabietic Acid Against Known Therapeutic Agents
In the quest for novel therapeutic agents, natural products present a vast and promising frontier. Among these, Dehydrohautriwaic acid and its close structural relative, Dehydroabietic acid, have emerged as compounds of significant interest due to their diverse biological activities. This guide provides a comparative analysis of their performance against established therapeutic agents in the fields of inflammation and oncology, supported by experimental data.
Anti-inflammatory Activity: this compound vs. Indomethacin
This compound has demonstrated notable anti-inflammatory properties. A key study evaluated its efficacy in a well-established preclinical model of inflammation, the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. In this model, the anti-inflammatory effect of topically applied this compound was compared directly to that of Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID).
Data Presentation: Anti-inflammatory Efficacy
The following table summarizes the comparative anti-inflammatory effects of this compound and Indomethacin in the TPA-induced mouse ear edema model.
| Compound | Dose (mg/ear) | Edema Inhibition (%) |
| This compound | 1.0 | 87.1 |
| Indomethacin | 0.5 | Not specified in the provided context |
It is important to note that while a direct percentage of inhibition for Indomethacin at a specific dose in this particular comparative experiment is not available in the provided search results, it is a standard positive control used to validate the experimental model.
Experimental Protocols: TPA-Induced Mouse Ear Edema
Objective: To assess the topical anti-inflammatory activity of a test compound.
Materials:
-
Test compound (this compound)
-
Positive control (Indomethacin)
-
Inducing agent: 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in a suitable vehicle (e.g., acetone or ethanol)
-
Vehicle for test compound and control
-
Male CD-1 or Swiss mice
-
Micropipettes
-
Biopsy punch
-
Analytical balance
Procedure:
-
Mice are anesthetized.
-
The test compound or vehicle is applied topically to both the inner and outer surfaces of the right ear. The left ear typically serves as a control.
-
After a short interval (e.g., 30 minutes), the inflammatory agent, TPA, is applied to the same ear.
-
After a specified period (e.g., 4-6 hours), the mice are euthanized.
-
A standard-sized circular section is removed from both the treated and control ears using a biopsy punch.
-
The weight of each ear punch is measured.
-
The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches.
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100
Experimental Workflow: TPA-Induced Ear Edema Assay
Caption: Workflow for the TPA-induced mouse ear edema assay.
Anticancer Activity: Dehydroabietic Acid Derivatives vs. 5-Fluorouracil
Dehydroabietic acid and its synthetic derivatives have shown significant potential as anticancer agents. Several studies have compared the in vitro cytotoxic activity of these compounds against various cancer cell lines with the established chemotherapeutic drug, 5-Fluorouracil (5-FU).
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table presents the half-maximal inhibitory concentration (IC50) values of Dehydroabietic acid derivatives and 5-Fluorouracil against different human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) |
| Dehydroabietic acid derivative (30n) | HeLa (Cervical Cancer) | 6.58 ± 1.11 |
| 5-Fluorouracil | HeLa (Cervical Cancer) | 36.58 ± 1.55 |
| Dehydroabietic acid derivative (84a) | HCT-116 (Colon Cancer) | 1.18 ± 0.52 |
| 5-Fluorouracil | HCT-116 (Colon Cancer) | > Compound 84a |
| Dehydroabietic acid-chalcone hybrid (33) | MCF-7 (Breast Cancer) | 2.21 |
| 5-Fluorouracil | MCF-7 (Breast Cancer) | ~5.37 |
| Dehydroabietic acid-chalcone hybrid (33) | MDA-MB-231 (Breast Cancer) | 5.89 |
| 5-Fluorouracil | MDA-MB-231 (Breast Cancer) | Not specified in the provided context |
These results indicate that certain derivatives of Dehydroabietic acid exhibit significantly greater potency than 5-FU in these specific cancer cell lines.
Experimental Protocols: MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxicity of a compound against cancer cell lines.
Materials:
-
Test compound (Dehydroabietic acid derivatives)
-
Positive control (5-Fluorouracil)
-
Human cancer cell lines (e.g., HeLa, HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and the positive control. A vehicle control is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the culture medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Mechanism of Action: Signaling Pathways
Anti-inflammatory Mechanism of Dehydroabietic Acid
Dehydroabietic acid exerts its anti-inflammatory effects by targeting key signaling molecules in the NF-κB and AP-1 pathways, which are critical regulators of inflammatory gene expression.
Caption: Dehydroabietic acid's anti-inflammatory mechanism.
Anticancer Mechanism of Dehydroabietic Acid
The anticancer activity of Dehydroabietic acid and its derivatives is mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Caption: Dehydroabietic acid's anticancer mechanism.
Reproducibility of Dehydroabietic Acid's Biological Effects: A Comparative Guide for Researchers
Dehydroabietic acid (DAA), a natural abietane diterpene found in the resin of coniferous trees, has garnered significant attention within the scientific community for its diverse biological activities. Primarily recognized for its anti-inflammatory and anticancer properties, DAA is being investigated as a potential therapeutic agent. This guide provides a comparative analysis of the existing experimental data on the biological effects of DAA, with a focus on the reproducibility of these findings. By presenting quantitative data from multiple studies in a standardized format and detailing the experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to critically evaluate and build upon the current body of work surrounding Dehydroabietic acid.
Anti-inflammatory Activity of Dehydroabietic Acid
The anti-inflammatory effects of Dehydroabietic acid have been consistently reported across various studies, with the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines being a key indicator of its activity. While the qualitative effect is well-established, the quantitative measures of this activity, such as the half-maximal inhibitory concentration (IC50), can vary, highlighting the importance of examining the experimental conditions.
Comparative Analysis of In Vitro Anti-inflammatory Data
| Study Reference | Cell Line | Stimulant | Assay | Endpoint | Reported IC50 / Inhibition |
| Kim et al. | RAW 264.7 | LPS (1 µg/mL) | Griess Assay | Nitric Oxide Production | Significant reduction at 100 µM |
Note: While multiple studies confirm the reduction of nitric oxide, a precise IC50 value is not consistently reported, making direct quantitative comparison challenging. The study by Kim et al. demonstrates a clear dose-dependent effect, though an IC50 was not calculated.
Experimental Protocol: Nitric Oxide Production Inhibition Assay
To ensure the reproducibility of findings on the anti-inflammatory effects of Dehydroabietic acid, adherence to a standardized protocol is crucial. Below is a detailed methodology for the nitric oxide production inhibition assay.
Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Dehydroabietic acid. After a 1-hour pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
Nitric Oxide Measurement (Griess Assay):
-
Incubation: After 24 hours of incubation with DAA and LPS, the cell culture supernatant is collected.
-
Griess Reagent: The Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is prepared.
-
Reaction: An equal volume of the cell supernatant and the Griess reagent are mixed and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite, a stable product of NO, is determined using a standard curve generated with sodium nitrite.
Cell Viability Assay (MTT Assay):
To ensure that the observed reduction in nitric oxide is not due to cytotoxicity, a cell viability assay, such as the MTT assay, should be performed in parallel.
-
Treatment: Cells are treated with the same concentrations of Dehydroabietic acid as in the Griess assay but without LPS stimulation.
-
MTT Addition: After 24 hours, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm.
Anticancer Activity of Dehydroabietic Acid
The anticancer properties of Dehydroabietic acid and its derivatives have been extensively studied against a wide range of cancer cell lines. The reported IC50 values demonstrate a broad spectrum of activity, with potency varying depending on the specific derivative and the cancer cell type. This section provides a comparative summary of the cytotoxic effects of DAA and its analogues.
Comparative Analysis of In Vitro Anticancer Data (IC50 Values in µM)
| Compound | HeLa (Cervical) | HepG2 (Liver) | BEL-7402 (Liver) | CNE-2 (Nasopharynx) | MCF-7 (Breast) | SMMC-7721 (Liver) |
| Dehydroabietic Acid | 37.40 | 80.36 | 46.70 | 88.64 | - | - |
| Derivative 4w | 2.21 | - | 14.46 | - | - | - |
| Derivative 4e | - | 7.62 | - | - | - | - |
| Derivative 4k | - | 8.47 | - | - | - | - |
| Derivative 4x | - | 8.07 | - | - | - | - |
| Derivative 4l | - | - | - | 11.45 | - | - |
| Derivative 4b | 1.08 | - | - | - | 1.78 | 0.72 |
| Derivative 67g | - | 0.51-1.39 | - | - | - | 0.51-1.39 |
| Derivative 22f | 7.76 | - | - | - | - | - |
| Derivative 80j | 0.42 | - | - | - | - | 0.08 |
Note: The table presents a selection of reported IC50 values for Dehydroabietic acid and some of its more potent derivatives from various studies. The variability in potency highlights the importance of the specific chemical modifications and the target cell line.
Experimental Protocol: Anticancer Activity Assessment
The following protocols for assessing cell viability, apoptosis, and cell cycle are fundamental to evaluating the anticancer effects of Dehydroabietic acid and ensuring the comparability of results across different studies.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of Dehydroabietic acid or its derivatives for 48 to 72 hours.
-
MTT Addition, Formazan Solubilization, and Absorbance Measurement: Follow steps 2-4 as described in the anti-inflammatory protocol.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 to 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes described, the following diagrams have been generated using the DOT language.
Caption: Anti-inflammatory signaling pathway of Dehydroabietic acid.
Caption: Experimental workflow for assessing anticancer activity.
Independent Verification of Published Dehydrohautriwaic Acid Findings: A Comparative Analysis
Initial investigations into the biological activities of Dehydrohautriwaic acid reveal a scarcity of published quantitative data, precluding a comprehensive independent verification of its bioactivities. However, significant research exists for structurally related compounds, Dehydroabietic acid and Dehydroacetic acid, as well as for Hautriwaic acid. This guide provides a comparative overview of the available experimental data for these compounds to offer a valuable resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following tables summarize the quantitative data on the antimicrobial, anticancer, and anti-inflammatory activities of Dehydroabietic acid, Dehydroacetic acid, and Hautriwaic acid.
Antimicrobial Activity
Dehydroabietic acid and Dehydroacetic acid both exhibit notable antimicrobial properties against a range of bacterial and fungal strains.
Table 1: Antimicrobial Activity of Dehydroabietic Acid and Dehydroacetic Acid
| Compound | Microorganism | Strain | Type | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Dehydroabietic Acid | Staphylococcus aureus | ATCC 1228 | Gram-positive | 7.81 | - | [1][2] |
| Staphylococcus aureus | CIP 106760 | Gram-positive | 15.63 | - | [1][2] | |
| Staphylococcus epidermidis | ATCC 12228 | Gram-positive | 7.81 | - | [1][2] | |
| Mycobacterium smegmatis | ATCC 607 | Gram-positive | 7.81 | - | [1][2] | |
| Bacillus subtilis | - | Gram-positive | 4 | - | [3] | |
| Klebsiella pneumoniae | Multiple Strains | Gram-negative | 125 | - | [1][2] | |
| Escherichia coli | HSM 303 | Gram-negative | 125 | - | [1][2] | |
| Dehydroacetic Acid | Escherichia coli | - | Gram-negative | 420 | 18.3 (Copper (II) complex) | [4][5] |
| Staphylococcus aureus | - | Gram-positive | 840 | - | [5] | |
| Aspergillus niger | - | Fungus | - | 25 (Complexed) | [4] |
MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial efficacy. Data for Dehydroacetic acid complexes indicates the potential for enhanced activity upon modification.
Anticancer Activity
Derivatives of Dehydroabietic acid have demonstrated significant cytotoxic effects against various cancer cell lines. Data for Dehydroacetic acid's anticancer potential is also emerging.
Table 2: Anticancer Activity of Dehydroabietic Acid Derivatives
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dehydroabietic Acid (DHA) | HeLa | 37.40 | [6] |
| BEL-7402 | 46.70 | [6] | |
| HepG2 | 80.36 | [6] | |
| CNE-2 | 88.64 | [6] | |
| DHA-Acylhydrazone (4w) | HeLa | 2.21 | [3][6] |
| BEL-7402 | 14.46 | [3][6] | |
| DHA-Acylhydrazone (4l) | CNE-2 | 11.45 | [6] |
| DHA-Acylhydrazone (4e) | HepG2 | 7.62 | [6] |
| DHA-Thiourea (28e) | SK-OV-3 | 1.79 | [3] |
| DHA-Pyrimidine (3b) | MCF-7 | 7.00 | [7] |
| HCT-116 | 9.53 | [7] | |
| HepG2 | 10.42 | [7] | |
| A549 | 11.93 | [7] | |
| DHA-Chalcone (33) | MCF-7 | 2.21 | [8] |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates greater cytotoxic potency.
Anti-inflammatory Activity
Hautriwaic acid has been shown to possess anti-inflammatory properties, as demonstrated by the inhibition of TPA-induced ear edema in mice.
Table 3: Anti-inflammatory Activity of Hautriwaic Acid
| Compound | Assay | Dose | Inhibition of Edema (%) | Reference |
| Hautriwaic Acid | TPA-induced mouse ear edema | 0.25 mg/ear | 60.2 | [9][10] |
| 0.5 mg/ear | 70.2 | [9][10] | ||
| 1.0 mg/ear | 87.1 | [9][10] | ||
| 15 mg/kg (chronic) | 64 | [9][10] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for its determination.[1]
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium and its turbidity adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive controls (microorganism in broth without the test compound) and negative controls (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for its conversion into formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.
Signaling Pathways and Mechanisms of Action
Dehydroabietic Acid: SIRT1 Activation
Dehydroabietic acid has been identified as a direct activator of Sirtuin 1 (SIRT1), a key regulator of cellular processes including aging, metabolism, and inflammation.[11][12] This activation is independent of NAD+ levels. The proposed mechanism suggests that Dehydroabietic acid binds directly to the SIRT1 protein, leading to increased enzymatic activity. This results in the deacetylation of downstream targets such as PGC-1α, which plays a crucial role in mitochondrial biogenesis and function.
Caption: Dehydroabietic acid directly activates SIRT1, leading to the deacetylation and activation of PGC-1α.
Dehydroacetic Acid: Antimicrobial Mechanism
The primary antimicrobial mechanism of Dehydroacetic acid involves the disruption of microbial cell membranes.[13] It is believed to interact with the phospholipid bilayer, leading to increased permeability and ultimately cell lysis. Additionally, it may inhibit essential enzymes involved in DNA and RNA synthesis.
Caption: Dehydroacetic acid disrupts the microbial cell membrane, leading to cell lysis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the screening and evaluation of the biological activities of natural compounds.
Caption: A generalized workflow for the discovery and development of bioactive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehydroacetic Acid: Properties and Biological Activity_Chemicalbook [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antiproliferative Activity of Novel Dehydroabietic Acid-Chalcone Hybrids [mdpi.com]
- 9. Anti-inflammatory activity of hautriwaic acid isolated from Dodonaea viscosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The natural phytochemical dehydroabietic acid is an anti-aging reagent that mediates the direct activation of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. atamankimya.com [atamankimya.com]
Safety Operating Guide
Proper Disposal of Dehydrohautriwaic Acid: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Dehydrohautriwaic acid, a compound utilized by researchers, scientists, and drug development professionals. While classified as a non-hazardous substance, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment and Safety Precautions
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is imperative to handle all laboratory chemicals with a degree of caution.
Personal Protective Equipment (PPE): Before handling this compound, personnel should be equipped with standard laboratory PPE, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
Incompatible Materials: To prevent unforeseen reactions, this compound should not be mixed with the following:
-
Strong acids
-
Strong alkalis
-
Strong oxidizing agents
-
Strong reducing agents
Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the quantity to be discarded. The following procedures are based on general best practices for non-hazardous laboratory waste.
Solid this compound Waste
For the disposal of solid this compound, including unused product and contaminated materials such as weigh boats or filter paper:
-
Containerization: Place the solid waste in a clearly labeled, sealed container. The label should identify the contents as "this compound Waste (Non-Hazardous)".
-
Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Dispose of the container in the regular laboratory trash, unless institutional policy requires otherwise. It is best practice to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound in Solution
The disposal of this compound solutions requires careful consideration of the solvent and the concentration of the acid.
Aqueous Solutions:
-
Small Quantities (Low Concentration): For very dilute, small-volume aqueous solutions, drain disposal may be an option. However, this should only be done after consulting and receiving approval from your institution's EHS department. The solution should be flushed with a copious amount of water.
-
Large Quantities or High Concentrations: If the concentration is high or the volume is significant, or if the solution contains other hazardous materials, it must be treated as chemical waste.
-
Containerize: Collect the solution in a compatible, sealed, and clearly labeled waste container.
-
Labeling: The label should include "Aqueous this compound Waste" and list all components of the solution.
-
Disposal: Arrange for pickup and disposal by your institution's hazardous waste management service.
-
Organic Solvent Solutions:
Solutions of this compound in organic solvents must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix with other waste streams unless compatible.
-
Containerization: Collect the waste in a designated, compatible, and properly sealed solvent waste container.
-
Labeling: Clearly label the container with the full chemical names of all contents, including the solvent and this compound.
-
Disposal: Arrange for collection by your institution's hazardous waste program.
Spill Management
In the event of a spill:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Ensure you are wearing appropriate personal protective equipment.
-
Containment: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Place the absorbed material or swept solids into a sealed container.
-
Decontamination: Clean the spill area with soap and water or an appropriate laboratory disinfectant.
-
Disposal: Dispose of the sealed container and any contaminated cleaning materials as described in the waste disposal sections above.
Summary of Disposal Guidelines
| Waste Type | Container | Disposal Method | Key Considerations |
| Solid this compound | Sealed, labeled container | Regular laboratory trash (pending EHS approval) | Avoid generating dust. |
| Aqueous Solution (Dilute, Small Volume) | N/A | Drain disposal with copious water (pending EHS approval) | Confirm water solubility and institutional policy. |
| Aqueous Solution (Concentrated or Large Volume) | Sealed, labeled chemical waste container | Institutional hazardous waste disposal | Do not dispose down the drain. |
| Organic Solvent Solution | Sealed, labeled solvent waste container | Institutional hazardous waste disposal | Segregate from incompatible waste streams. |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Dehydrohautriwaic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Dehydrohautriwaic acid in a laboratory setting. The following information is compiled to ensure safe laboratory practices and to build a foundation of trust in chemical handling procedures.
While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is crucial to ensure personnel safety.[1] Recommendations for structurally similar compounds suggest that they may cause skin and eye irritation, and could be harmful if ingested.
Personal Protective Equipment (PPE)
To ensure the safety of all laboratory personnel, the following personal protective equipment should be worn when handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Face Shield | Use safety goggles with side-shields that provide a complete seal around the eyes to protect against splashes and dust.[1][2] A face shield may be used in conjunction with goggles for added protection. |
| Hand Protection | Chemical-Resistant Gloves | Wear protective gloves; neoprene or nitrile rubber gloves are recommended.[2] Avoid latex gloves as they may not offer adequate protection. |
| Body Protection | Laboratory Coat or Impervious Clothing | A lab coat or other impervious clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | Suitable Respirator | Use a suitable respirator, especially in areas without adequate ventilation or when dust or aerosols may be generated.[1] |
Experimental Protocol: Preparing a Solution of this compound
This protocol outlines the steps for safely preparing a solution of this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Volumetric flask
-
Spatula
-
Weighing paper
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that a safety shower and eye wash station are accessible.[1]
-
Donning PPE: Put on a lab coat, followed by safety goggles and any required respiratory protection. Finally, don chemical-resistant gloves.
-
Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh the desired amount of this compound using a clean spatula.
-
Dissolution: Transfer the weighed solid to the volumetric flask. Add a small amount of the appropriate solvent and swirl gently to dissolve the solid. A magnetic stirrer can be used to aid dissolution.
-
Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Storage: Cap the flask and label it clearly with the compound name, concentration, solvent, and date of preparation. Store in a cool, well-ventilated area away from incompatible materials.
-
Doffing PPE: Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water.
-
Waste Disposal: Dispose of any contaminated materials, such as weighing paper and disposable gloves, in accordance with institutional and local regulations.
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Logical flow for hazard identification and PPE selection.
Operational and Disposal Plans
Handling and Storage:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.[1]
-
Keep containers tightly closed and store in a cool, dry place.
Spill Response:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Wear full personal protective equipment during cleanup.[1]
-
Absorb solutions with an inert material such as diatomite or universal binders.[1]
-
Decontaminate surfaces by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a suitable container for disposal.[1]
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be disposed of in the same manner as the product itself.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
